Naphthalene, 1,8-mercaptomethyl-
Description
Foundational Significance of Peri-Substituted Naphthalene (B1677914) Scaffolds in Organic Chemistry
The naphthalene core, composed of two fused benzene (B151609) rings, provides a rigid and planar framework for chemical synthesis. ijpsjournal.com When substituents are placed at the 1 and 8 positions, known as the peri-positions, they are forced into close proximity, typically around 2.5 Å apart. wikipedia.org This enforced closeness is a direct consequence of the rigid geometry of the naphthalene skeleton and is in stark contrast to the greater separation seen in other substitution patterns, such as ortho-substitution on a benzene ring. wikipedia.orgst-andrews.ac.uk
This proximity, often leading to significant steric strain, is not a limitation but a powerful design element. It can compel unusual bonding interactions and reactivity. st-andrews.ac.uk A classic example is 1,8-bis(dimethylamino)naphthalene, famously known as "Proton Sponge," which exhibits exceptionally high basicity because the two nitrogen atoms are forced to cooperate in binding a proton to alleviate steric repulsion. wikipedia.org Similarly, the unique geometry of the peri-scaffold is utilized to stabilize otherwise transient chemical species and to create highly specific ligands for metal coordination. st-andrews.ac.ukepa.gov The synthesis of these scaffolds often starts from precursors like 1,8-dinitronaphthalene (B126178) or 1-amino-naphthalene-8-sulfonic acid, which allow for the introduction of various functional groups at these key positions. wikipedia.org
The Role of Thiol Functionality in Advanced Organic Synthesis and Materials Science
The thiol group (-SH), or sulfhydryl group, is a cornerstone of modern chemical science due to its distinct reactivity and versatile functionality. creative-proteomics.comyoutube.com Thiols are characterized by the presence of a sulfur atom bonded to a hydrogen atom, a structure analogous to alcohols but with sulfur replacing oxygen. youtube.com This substitution imparts unique properties, including higher nucleophilicity and acidity compared to their alcohol counterparts. creative-proteomics.com
In biological systems, thiols are fundamental. The amino acid cysteine, with its thiol side chain, is crucial for protein structure, forming disulfide bonds (-S-S-) that stabilize the three-dimensional folding of proteins. creative-proteomics.comyoutube.com The tripeptide glutathione (B108866) serves as a primary antioxidant, protecting cells from damage by scavenging reactive oxygen species. creative-proteomics.com
This inherent reactivity is exploited extensively in materials science and synthesis:
Coordination Chemistry: Thiols are excellent ligands for a wide range of metal ions, forming stable complexes. This property is vital in the creation of catalysts and metal-based materials. creative-proteomics.com
Surface Chemistry: Thiols exhibit a strong affinity for the surfaces of noble metals like gold, enabling the formation of highly ordered self-assembled monolayers (SAMs). These SAMs are foundational in nanotechnology, sensors, and electronics.
Dynamic Covalent Chemistry: The reversible formation of disulfide bonds from thiols through oxidation is a powerful tool for creating "smart" materials. mdpi.com These materials can respond to stimuli like changes in pH or redox potential, finding use in drug delivery systems and self-healing polymers. mdpi.com
Organic Synthesis: The thiol group participates in a variety of reliable and high-yielding reactions, such as thiol-ene "click" chemistry, making it an invaluable tool for constructing complex molecules, including pharmaceuticals and agrochemicals. creative-proteomics.comtaylorandfrancis.com
Research Trajectories and Interdisciplinary Relevance of Naphthalene, 1,8-Mercaptomethyl- Derivatives
The integration of two thiol groups onto the sterically demanding peri-naphthalene scaffold in Naphthalene, 1,8-mercaptomethyl- creates a bidentate ligand with a precise and constrained geometry. This unique structure makes it a highly promising candidate for several advanced research directions.
Coordination Chemistry and Catalysis: The two thiol groups are pre-organized for chelation to a single metal center. The resulting metallacycles are of great interest for their potential catalytic activity and as models for the active sites of metalloenzymes. Research into related 1,8-disubstituted naphthalene ligands, such as those with amido or phosphino (B1201336) groups, has demonstrated their ability to form stable and structurally unique complexes with transition metals and main group elements. nih.govresearchgate.net By analogy, derivatives of Naphthalene, 1,8-mercaptomethyl- are being explored for their ability to bind metal ions for applications in catalysis and sensing.
Supramolecular Chemistry and Sensors: The defined spatial arrangement of the thiol groups can be used to construct intricate supramolecular assemblies. The molecule can act as a rigid building block, linking to other components through coordination bonds or disulfide linkages. Furthermore, the interaction of the thiol groups with specific analytes (e.g., heavy metal ions) can induce a conformational or electronic change in the naphthalene system, which can be detected through changes in fluorescence or color. This principle is the basis for developing selective chemosensors. Derivatives of the related 1,8-naphthalimide (B145957) are well-known for their use as fluorescent probes. researchgate.net
Materials Science: The ability of thiols to form disulfide bonds allows for the polymerization of Naphthalene, 1,8-mercaptomethyl- derivatives into novel materials. These polymers could possess unique properties stemming from the rigid naphthalene units, potentially leading to materials with interesting optical or electronic characteristics. The incorporation of dithiol additives has been shown to impact the performance and stability of materials like organic solar cells. researchgate.net The synthesis of related compounds, such as those derived from 1,8-bis(bromomethyl)naphthalene (B51720), has been used to create complex heterocyclic structures with unique properties, indicating the synthetic versatility of this framework. researchgate.net
Interactive Data Table: Properties of Related Naphthalene Derivatives
While detailed experimental data for Naphthalene, 1,8-mercaptomethyl- is not widely published, the properties of its precursor, 1,8-bis(hydroxymethyl)naphthalene, provide insight into the physical characteristics of this molecular framework.
| Property | Value | Source Compound |
| Molecular Formula | C₁₂H₁₂O₂ | 1,8-bis(hydroxymethyl)naphthalene |
| Molecular Weight | 188.22 g/mol | 1,8-bis(hydroxymethyl)naphthalene |
| Melting Point | 153-156 °C | 1,8-bis(hydroxymethyl)naphthalene |
| Crystal System | Monoclinic | 1,8-bis(hydroxymethyl)naphthalene |
| Space Group | P2(1)/n | 1,8-bis(hydroxymethyl)naphthalene |
| Data sourced from references chemicalbook.comnih.govnih.gov. |
Structure
3D Structure
Properties
CAS No. |
60948-99-4 |
|---|---|
Molecular Formula |
C12H12S2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
[8-(sulfanylmethyl)naphthalen-1-yl]methanethiol |
InChI |
InChI=1S/C12H12S2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,13-14H,7-8H2 |
InChI Key |
JKNPWHHGFOPCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CS)C(=CC=C2)CS |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphthalene, 1,8 Mercaptomethyl and Its Derivatives
Strategic Syntheses of 1,8-Bis(mercaptomethyl)naphthalene
The synthesis of 1,8-bis(mercaptomethyl)naphthalene can be achieved through several strategic routes, primarily involving the transformation of pre-existing functional groups on the naphthalene (B1677914) core.
Functional Group Interconversion from Precursors (e.g., Dibromomethyl Naphthalenes)
A primary and well-established method for synthesizing 1,8-bis(mercaptomethyl)naphthalene involves a functional group interconversion from 1,8-bis(bromomethyl)naphthalene (B51720). nih.gov This precursor is commercially available or can be synthesized from 1,8-naphthalenedimethanol. sigmaaldrich.com The conversion to the target dithiol is typically accomplished via a two-step nucleophilic substitution reaction.
The process begins with the reaction of 1,8-bis(bromomethyl)naphthalene with a thiolating agent, most commonly thiourea (B124793). In this step, the bromine atoms, being good leaving groups, are displaced by the sulfur atom of thiourea to form a stable bis(isothiouronium) salt intermediate. This reaction is typically carried out in a polar solvent like ethanol.
In the second step, the intermediate salt is subjected to alkaline hydrolysis using a base such as sodium hydroxide. The hydrolysis cleaves the C-S bond of the isothiouronium group, liberating the free thiol and producing urea (B33335) and sodium bromide as byproducts. Acidification of the reaction mixture then yields the final product, 1,8-bis(mercaptomethyl)naphthalene.
Table 1: Synthesis via Functional Group Interconversion
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | 1,8-Bis(bromomethyl)naphthalene | Thiourea, Ethanol | 1,8-Naphthalenebis(methylisothiouronium) dibromide |
Reductive Pathways for Thiol Generation
An alternative synthetic route to 1,8-bis(mercaptomethyl)naphthalene is through the reduction of a corresponding disulfide precursor. This pathway often involves the initial synthesis of the cyclic disulfide, naphtho[1,8-de] Current time information in Bangalore, IN.acs.orgdithiepin, which can then be cleaved reductively to yield the open-chain dithiol.
The synthesis of the cyclic disulfide can be achieved by reacting 1,8-bis(bromomethyl)naphthalene with sodium disulfide. The subsequent reduction of this seven-membered ring containing a disulfide bond can be performed using standard reducing agents known to cleave S-S bonds. Potent reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents such as sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent can effectively open the ring to generate the dithiol. Another approach involves the reduction of 1,8-naphthalic anhydride (B1165640) to 1,8-naphthalenedimethanol, which can then be converted to the target compound. sigmaaldrich.com
Derivatization and Functionalization Strategies of the Mercaptomethyl Groups
The two thiol groups of 1,8-bis(mercaptomethyl)naphthalene are highly versatile handles for further chemical modification, enabling its use in materials science and polymer chemistry.
Thiol-Ene Reactions for Macromolecular Architectures and Surface Functionalization
The thiol-ene reaction is a powerful and efficient "click chemistry" process that involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an ene). nih.govyoutube.com This reaction is known for its high yields, tolerance to various functional groups, and mild reaction conditions, often initiated by UV light in the presence of a photoinitiator. nih.govacs.org
Given its two thiol functionalities, 1,8-bis(mercaptomethyl)naphthalene can act as a cross-linking agent when reacted with molecules containing two or more 'ene' groups (dienes or polyenes). This step-growth polymerization leads to the formation of complex, three-dimensional polymer networks or macromolecular architectures. acs.orgresearchgate.net The kinetics of these polymerizations can be influenced by the substitution of the thiol group (primary, secondary, or tertiary). acs.org
For surface functionalization, the thiol-ene reaction provides a robust method for covalently attaching the naphthalene dithiol to various substrates. nih.govacs.orgnih.govacs.org A surface that has been pre-functionalized with 'ene' groups can be readily modified by reacting it with 1,8-bis(mercaptomethyl)naphthalene. This process anchors the molecule to the surface, leaving a free thiol group available for further reactions or introducing specific properties imparted by the naphthalene moiety. This technique has been used to modify materials from polymer microspheres to metal surfaces. acs.orgacs.orgrug.nl
Table 2: Thiol-Ene Reaction Components
| Component | Role | Example |
|---|---|---|
| Thiol | Hydrogen Donor / Chain Transfer Agent | Naphthalene, 1,8-mercaptomethyl- |
| Ene | Radical Acceptor | Diallyl phthalate, Norbornene-functionalized polymers |
| Initiator | Radical Source | Photoinitiators (e.g., DMPA), Thermal Initiators (e.g., AIBN) |
Controlled Oxidation to Disulfides and Higher Sulfur Species
The thiol groups of 1,8-bis(mercaptomethyl)naphthalene can be readily oxidized to form disulfide bonds. Due to the close proximity of the two thiol groups, intramolecular oxidation is highly favored, leading to the formation of a stable, seven-membered cyclic disulfide known as naphtho[1,8-de] Current time information in Bangalore, IN.acs.orgdithiepin.
This oxidation can be achieved under mild conditions using a variety of oxidizing agents. researchgate.net Common reagents include iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often catalyzed by a metal complex or basic conditions. wikipedia.org Recently, sulfuryl fluoride (B91410) has been reported as a highly selective oxidant for converting thiols to disulfides in a "redox-click" reaction. chemrxiv.orgchemrxiv.org The formation of this cyclic disulfide is a reversible process, as the disulfide bond can be cleaved by reducing agents to regenerate the dithiol. nih.gov
Further oxidation under stronger conditions can lead to higher oxidation states of sulfur, such as sulfoxides and ultimately sulfonic acids, though these reactions are typically less controlled than disulfide formation.
Table 3: Oxidizing Agents for Thiol Conversion
| Oxidizing Agent | Product | Reaction Type |
|---|---|---|
| Iodine (I₂) | Cyclic Disulfide | Mild Oxidation |
| Hydrogen Peroxide (H₂O₂) | Cyclic Disulfide | Mild Oxidation |
| Air (O₂) with catalyst | Cyclic Disulfide | Catalytic Oxidation |
| Sulfuryl Fluoride (SO₂F₂) | Cyclic Disulfide | Redox-Click Chemistry |
Formation of Thioethers and Dithioesters for Cross-linking and Polymerization
The nucleophilic nature of the thiol group allows for its conversion into other important sulfur-containing functionalities, such as thioethers and dithioesters.
Thioethers: The synthesis of thioethers from 1,8-bis(mercaptomethyl)naphthalene can be accomplished through reactions analogous to the Williamson ether synthesis. youtube.com The dithiol is first deprotonated with a base to form the more nucleophilic bis(thiolate). This species can then react with alkyl halides via a nucleophilic substitution (S_N2) mechanism to form thioether linkages. acs.orgnih.gov When a dihaloalkane is used as the reaction partner, a polycondensation reaction occurs, leading to the formation of poly(thioether)s. researchgate.netrsc.org These polymers can exhibit interesting material properties due to the inclusion of the rigid naphthalene unit in the polymer backbone. Some modern methods for thioether synthesis even utilize thiol-free reagents. mdpi.com
Dithioesters: Dithioesters are crucial as chain transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a versatile method for synthesizing polymers with controlled molecular weights and complex architectures. researchgate.net The thiol groups of 1,8-bis(mercaptomethyl)naphthalene can be converted into dithioester functionalities. rsc.org One common synthetic method involves the thionation of a corresponding thioester precursor using Lawesson's reagent, or the reaction of a carboxylic acid with the thiol in the presence of a thionating agent like tetraphosphorus (B14172348) decasulfide (P₄S₁₀). acs.orgrsc.org The resulting bis(dithioester) molecule can then serve as a bifunctional RAFT agent. During polymerization, it can initiate the growth of two polymer chains, leading to the formation of triblock copolymers or other advanced polymer structures. The dithioester end-groups can also be subjected to further chemical transformations, such as aminolysis. rsc.org
Synthetic Routes to Supramolecular Structures Incorporating Naphthalene Dithiol Moieties
The distinct structural characteristics of "Naphthalene, 1,8-mercaptomethyl-," also known as 1,8-bis(mercaptomethyl)naphthalene, make it a valuable building block in the construction of complex supramolecular architectures. The spatial arrangement of the two thiol groups, held in close proximity by the rigid naphthalene scaffold, pre-organizes the molecule for cyclization and polymerization reactions. This section explores the primary synthetic methodologies employed to create macrocycles and polymeric networks from this versatile dithiol.
Cyclization Reactions Under High-Dilution Conditions for Macrocycle Formation
The synthesis of macrocycles from acyclic precursors is often challenged by competing intermolecular polymerization reactions. To favor the desired intramolecular cyclization, reactions are typically performed under high-dilution conditions. This principle is central to the formation of macrocycles incorporating the 1,8-bis(mercaptomethyl)naphthalene unit. By maintaining a low concentration of the reactants, the probability of the two ends of the same molecule reacting with each other is increased relative to the probability of two different molecules reacting.
A prevalent strategy for synthesizing these macrocycles involves the reaction of 1,8-bis(mercaptomethyl)naphthalene with various electrophilic linking units. For instance, the reaction with dihaloalkanes in the presence of a base constitutes a common and effective method for creating macrocyclic thioethers. The choice of base and solvent system can significantly influence the reaction's efficiency and the yield of the desired macrocycle.
Table 1: Representative Cyclization Reactions for Macrocycle Synthesis
| Starting Dithiol | Dihalide Linker | Reaction Conditions | Resulting Macrocycle | Reference |
|---|---|---|---|---|
| 1,8-Bis(mercaptomethyl)naphthalene | 1,2-Di(bromomethyl)benzene | Cesium Carbonate, DMF | A dibenzothianaphthalenophane derivative | rsc.org |
| 1,8-Bis(mercaptomethyl)naphthalene | 1,3-Dibromopropane | Potassium Carbonate, Acetone | A nine-membered thianaphthalenophane |
The data presented in the table above is illustrative of typical reaction schemes. The actual yields and specific conditions can vary based on the detailed experimental setup. The formation of these macrocycles is a testament to the utility of high-dilution techniques in directing the outcome of chemical reactions toward complex, cyclic structures.
Polycondensation and Network Formation Utilizing Thiol Reactivity
The nucleophilic character and oxidation susceptibility of the thiol groups in 1,8-bis(mercaptomethyl)naphthalene make it a suitable monomer for polycondensation and the formation of polymeric networks. These materials are of interest for their potential applications in materials science, including the development of advanced polymers with tailored optical or mechanical properties.
One of the key polymerization techniques is the thiol-ene reaction, a "click" chemistry process known for its high efficiency and selectivity. nih.gov This reaction involves the radical-mediated addition of a thiol to an alkene. nih.gov When 1,8-bis(mercaptomethyl)naphthalene is reacted with a di- or multifunctional ene-containing comonomer, a cross-linked polymer network can be formed. The reaction can be initiated by light, allowing for spatial and temporal control over the polymerization process. nih.gov
Another approach to polymerization is through the formation of disulfide bonds. The oxidation of the thiol groups in 1,8-bis(mercaptomethyl)naphthalene can lead to the formation of a linear polymer or a cross-linked network, depending on the reaction conditions and the presence of other reactive species. This oxidative coupling can often be reversed, which opens up possibilities for creating dynamic and self-healing materials.
Table 2: Examples of Polymerization Reactions
| Comonomer | Polymerization Type | Polymer Architecture | Potential Applications | Reference |
|---|---|---|---|---|
| 1,4-Divinylbenzene | Thiol-ene polymerization | Cross-linked network | High refractive index polymers, coatings | nih.gov |
| Triallyl isocyanurate | Thiol-ene polymerization | Highly cross-linked network | Thermosetting resins, adhesives | nih.gov |
The versatility of the thiol groups in 1,8-bis(mercaptomethyl)naphthalene allows for the synthesis of a wide range of polymeric materials with diverse properties and potential uses.
Mechanistic Organic Chemistry and Reactivity Profiles
Elucidating Reaction Mechanisms of the Mercaptomethyl Functionality
The reactivity of the thiol groups in "Naphthalene, 1,8-mercaptomethyl-" is a focal point of its chemical behavior, encompassing nucleophilic, radical, and photochemical pathways.
Thiols are well-established as potent nucleophiles in organic chemistry, a characteristic that is retained by the mercaptomethyl groups of this compound. libretexts.orgresearchgate.net The sulfur atom, with its diffuse lone pairs of electrons, is more polarizable and generally a stronger nucleophile than its oxygen counterpart in alcohols. libretexts.org Consequently, the thiolate anions, readily formed by deprotonation of the thiol groups, are excellent nucleophiles in SN2 reactions. libretexts.orgstudentdoctor.netresearchgate.net For instance, they can readily participate in substitution reactions with alkyl halides to form thioethers. libretexts.org Despite their high nucleophilicity, thiolates are relatively weak bases, which minimizes competing elimination reactions. studentdoctor.net
In addition to their nucleophilic character, thiols can also engage in radical reactions. The S-H bond is relatively weak and can undergo homolytic cleavage to generate a thiyl radical (RS•). libretexts.orgnih.gov This can be initiated thermally or photochemically. Once formed, these thiyl radicals can participate in a variety of processes, including hydrogen atom abstraction and addition to unsaturated systems like alkenes and alkynes in what is known as the thiol-ene reaction. libretexts.orgwikipedia.orgalfa-chemistry.com The radical chain mechanism involves the addition of the thiyl radical to the multiple bond, followed by hydrogen abstraction from another thiol molecule to propagate the chain. libretexts.orgwikipedia.org
| Reaction Type | Key Features | Relevant Species |
| Nucleophilic Reactivity | Strong nucleophiles, weak bases. libretexts.orgstudentdoctor.net | Thiolate anion (RS⁻) |
| Radical Reactivity | Formation of thiyl radicals (RS•) via homolysis of the S-H bond. libretexts.orgnih.gov | Thiyl radical (RS•) |
Thiol-thioester exchange is a dynamic covalent reaction that involves the reaction of a thiol with a thioester to form a new thioester and a new thiol. This process is typically base-catalyzed and proceeds through a tetrahedral intermediate. The equilibrium of the exchange is governed by the relative pKa values of the participating thiols. libretexts.org
The general mechanism for a base-promoted thiol-thioester exchange is as follows:
Deprotonation of the incoming thiol (R'SH) by a base to form a thiolate (R'S⁻).
Nucleophilic attack of the thiolate on the carbonyl carbon of the thioester (R-S-C(O)-R'').
Formation of a tetrahedral intermediate.
Collapse of the intermediate, leading to the expulsion of the original thiolate (RS⁻) and formation of the new thioester (R'-S-C(O)-R'').
This exchange is a reversible process, and the position of the equilibrium can be shifted by altering the concentrations of the reactants or by removing one of the products. libretexts.orgnih.gov In the context of "Naphthalene, 1,8-mercaptomethyl-", the two thiol groups could potentially engage in intramolecular or intermolecular thiol-thioester exchange reactions, depending on the reaction conditions and the nature of the thioester substrate. The proximity of the two thiol groups could facilitate intramolecular cyclization reactions if an appropriate dithioester is involved. The kinetics of such exchanges are influenced by factors such as solvent polarity and the steric environment around the reacting centers. nih.govacs.orgacs.org
The photochemical behavior of "Naphthalene, 1,8-mercaptomethyl-" is influenced by both the naphthalene (B1677914) chromophore and the carbon-sulfur bonds. Naphthalene and its derivatives are known to undergo various photochemical reactions upon UV irradiation. nih.govyoutube.com The presence of sulfur atoms can introduce new photochemical pathways.
Irradiation of thioethers can lead to the homolytic cleavage of the C–S bond, generating alkyl and thiyl radicals. researchgate.netrsc.org In the case of "Naphthalene, 1,8-mercaptomethyl-", photochemical excitation could potentially lead to the cleavage of the C-S bonds of the mercaptomethyl groups. The resulting radicals could then undergo a variety of secondary reactions, including recombination, disproportionation, or reaction with other molecules in the system.
Desulfurization, the removal of sulfur from the molecule, is a potential photochemical or metal-mediated transformation. For instance, molybdenum hexacarbonyl has been shown to mediate the desulfurization of thiols, a reaction that is tolerant of many functional groups and not significantly affected by steric hindrance. Photochemical methods for carbon-sulfur bond formation and cleavage are also an active area of research, often involving photoredox catalysis. beilstein-journals.org These methods could potentially be applied to achieve the desulfurization of "Naphthalene, 1,8-mercaptomethyl-".
Influence of Peri-Substitution on Intramolecular Interactions and Reactivity
The 1,8-disubstitution pattern on the naphthalene core imposes significant geometric constraints on the mercaptomethyl groups, leading to unique intramolecular interactions and reactivity.
In 1,8-disubstituted naphthalenes, the substituents are held in close proximity, leading to considerable steric strain. nih.gov This forces the substituents to adopt specific conformations to minimize this strain. For "Naphthalene, 1,8-mercaptomethyl-", the flexible C-S and C-C bonds of the mercaptomethyl groups allow for a degree of conformational freedom. However, the interactions between the two peri-substituents will likely lead to a preferred conformation where the steric repulsion is minimized.
Theoretical studies on related 1,8-disubstituted naphthalenes have shown that the naphthalene ring itself can be distorted from planarity to accommodate bulky substituents. nih.gov The conformational preferences will be a balance between minimizing the steric clash of the mercaptomethyl groups and maintaining the aromaticity of the naphthalene system. Stereoelectronic effects, such as hyperconjugation between the sulfur lone pairs and anti-bonding orbitals of adjacent bonds, could also play a role in stabilizing certain conformations. The interplay of these effects will determine the ground-state geometry and the energy barriers for conformational changes.
Spectroscopic techniques are invaluable for probing the intramolecular interactions and dynamics of "Naphthalene, 1,8-mercaptomethyl-".
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the molecular structure and conformational dynamics. The chemical shifts of the naphthalene protons can be sensitive to the conformation of the mercaptomethyl groups. vaia.comreddit.comhmdb.ca For example, steric compression between the peri-substituents can cause deshielding of nearby protons. reddit.com Variable-temperature NMR studies could be employed to investigate the energetics of conformational exchange processes. The observation of through-space Nuclear Overhauser Effects (NOEs) between the protons of the two mercaptomethyl groups would provide direct evidence for their spatial proximity. huji.ac.il
Fluorescence Spectroscopy: Naphthalene derivatives are often fluorescent, and their emission properties can be sensitive to the local environment and intramolecular interactions. nih.govnih.gov The presence of sulfur atoms, with their heavy-atom effect, can influence the photophysical properties, potentially quenching the fluorescence or promoting intersystem crossing to the triplet state. researchgate.net Studies on the fluorescence of "Naphthalene, 1,8-mercaptomethyl-" in different solvents could reveal information about the polarity of the microenvironment around the naphthalene core and how it is affected by the conformation of the mercaptomethyl groups.
| Spectroscopic Technique | Information Gained |
| NMR Spectroscopy | Structural elucidation, conformational analysis, and dynamics of conformational exchange. vaia.comhuji.ac.il |
| Fluorescence Spectroscopy | Probing intramolecular interactions, solvent effects, and photophysical processes like quenching. nih.govresearchgate.net |
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
The study of reaction kinetics and thermodynamics provides crucial insights into the reactivity and stability of "Naphthalene, 1,8-mercaptomethyl-". While specific experimental data for this compound is limited in publicly accessible literature, a comprehensive understanding can be constructed by analyzing key transformations characteristic of its functional groups and structural motifs. The primary reactive sites are the two thiol (-SH) groups positioned in the sterically crowded peri-positions of the naphthalene backbone. Key transformations of "Naphthalene, 1,8-mercaptomethyl-" that are subject to kinetic and thermodynamic scrutiny include oxidation to the corresponding cyclic disulfide and complexation with metal ions.
One of the most significant reactions of dithiols is their oxidation to form disulfides. In the case of "Naphthalene, 1,8-mercaptomethyl-", this would be an intramolecular oxidation to yield a cyclic disulfide. The kinetics of such thiol-disulfide interchange reactions are influenced by several factors, including the concentration of the oxidant, pH, temperature, and the intrinsic properties of the dithiol itself. nih.govnih.gov The rate of oxidation is typically dependent on the thiolate anion (RS⁻) concentration, which is governed by the pKa of the thiol groups and the pH of the medium. harvard.edu A higher pH leads to a greater proportion of the more nucleophilic thiolate, thus accelerating the reaction.
The thermodynamics of the intramolecular cyclization are largely dictated by the stability of the resulting cyclic disulfide. The formation of a seven-membered ring, as would be the case for the cyclic disulfide of "Naphthalene, 1,8-mercaptomethyl-", is generally favorable. The reducing potential of a dithiol is strongly influenced by the size of the cyclic disulfide formed upon its oxidation, with those forming six-membered rings being particularly strong reducing agents. harvard.edu While a seven-membered ring is slightly less stable than a six-membered one, the proximate positioning of the mercaptomethyl groups in the 1,8-positions of the naphthalene core pre-organizes the molecule for cyclization, which is an entropically favorable process. nih.gov
The kinetics of thiol-disulfide exchange reactions can be complex, often proceeding through a free-radical mechanism, especially in the presence of oxygen. acs.org The reaction can also be catalyzed by various species. The general mechanism for a two-electron oxidation of a thiol to a disulfide often involves a sulfenic acid (RSOH) intermediate. nih.gov
Data from studies on analogous dithiols can provide a framework for estimating the kinetic and thermodynamic parameters for "Naphthalene, 1,8-mercaptomethyl-". For instance, the equilibrium and rate constants for the thiol-disulfide interchange reaction between glutathione (B108866) and dithiothreitol (B142953) have been determined under various conditions, offering a well-documented system for comparison. nih.govpnas.orgnih.gov
The tables below present hypothetical yet plausible kinetic and thermodynamic data for the intramolecular oxidation of "Naphthalene, 1,8-mercaptomethyl-", based on the principles discussed and data from related systems. These values are illustrative and would require experimental verification.
Table 1: Hypothetical Kinetic Data for the Oxidation of Naphthalene, 1,8-mercaptomethyl-
| Parameter | Value | Conditions |
| Rate Constant (k) | 1.5 x 10² M⁻¹s⁻¹ | pH 7.4, 25°C, in the presence of a mild oxidant |
| Activation Energy (Ea) | 45 kJ/mol | |
| Frequency Factor (A) | 8 x 10⁸ s⁻¹ |
Table 2: Hypothetical Thermodynamic Data for the Cyclization of Naphthalene, 1,8-mercaptomethyl-
| Parameter | Value | Conditions |
| Gibbs Free Energy (ΔG°) | -15 kJ/mol | pH 7.4, 25°C |
| Enthalpy (ΔH°) | -10 kJ/mol | |
| Entropy (ΔS°) | 16.8 J/(mol·K) | |
| Equilibrium Constant (Keq) | > 100 | pH 7.4, 25°C |
It is important to note that the actual values will be influenced by the specific oxidant used and the solvent system. For example, the use of stronger oxidants would lead to faster reaction rates.
Another key transformation of "Naphthalene, 1,8-mercaptomethyl-" is its ability to act as a chelating agent for metal ions. The two thiol groups can coordinate to a metal center to form stable complexes. The kinetics of metal complexation are often fast and can be studied using techniques like stopped-flow spectroscopy. The thermodynamic stability of the resulting metallacycles would be influenced by the nature of the metal ion, its preferred coordination geometry, and the chelate effect. The formation of a seven-membered chelate ring with the metal center is anticipated.
Coordination Chemistry and Metallo Supramolecular Architectures
Naphthalene (B1677914), 1,8-Mercaptomethyl- as a Versatile Ligand Platform
"Naphthalene, 1,8-mercaptomethyl-", with the chemical formula C₁₂H₁₂S₂, is a derivative of naphthalene-1,8-dithiol (B1624015). The insertion of a methylene (B1212753) (-CH₂-) spacer between the naphthalene core and the mercapto (-SH) groups provides greater flexibility compared to the directly substituted naphthalene-1,8-dithiol. This structural modification can influence the ligand's coordination behavior, affecting the stability and geometry of the resulting metal complexes. While much of the existing research focuses on naphthalene-1,8-dithiolate, the principles of its coordination chemistry provide a strong foundation for understanding the potential of "Naphthalene, 1,8-mercaptomethyl-" as a versatile ligand.
Peri-dithiols, such as naphthalene-1,8-dithiolate, are known to coordinate with transition metals in several ways due to the two closely positioned sulfur donor atoms. These coordination modes are largely dictated by the nature of the metal ion, its preferred coordination geometry, and the reaction conditions.
Chelating Mononuclear Complexes: The most common coordination mode is where the dithiolate ligand binds to a single metal center, forming a stable chelate ring. The geometry of this ring is heavily influenced by the rigid naphthalene backbone. For instance, titanocene (B72419) complexes of naphthalene-1,8-dithiolates have been synthesized, where the dithiolate ligand chelates to the titanium center. strath.ac.uk
Bridging Dinuclear or Polynuclear Complexes: The dithiolate ligand can also bridge two or more metal centers. This can lead to the formation of dimeric or polymeric structures. For example, homonuclear and heteronuclear binuclear complexes have been prepared using naphthalene-1,8-dithiolate as a bridging ligand. tandfonline.com
Mixed-Ligand Complexes: Peri-dithiols can be part of a coordination sphere that includes other ligands. This allows for the fine-tuning of the electronic and steric properties of the resulting complex. Cationic complexes of the general formula [(PPh₃)₂Pt(μ²-1,8-S₂-nap){MLn}][X] have been synthesized, showcasing the versatility of the naphthalene-1,8-dithiolate ligand in forming complex structures with various metal fragments. tandfonline.com
The flexible methylene spacers in "Naphthalene, 1,8-mercaptomethyl-" would likely favor the formation of slightly larger and less strained chelate rings compared to naphthalene-1,8-dithiolate, potentially leading to different reactivity and stability of the resulting metal complexes.
The design of ligands is a crucial aspect of coordination chemistry, as it allows for the control of the properties and reactivity of metal complexes. rsc.orgresearchgate.net For peri-dithiol ligands like "Naphthalene, 1,8-mercaptomethyl-", several principles can be applied to tune their coordination behavior:
Steric Hindrance: Introducing bulky substituents on the naphthalene backbone can influence the coordination geometry and prevent the formation of undesired polymeric structures. This can be used to favor the formation of discrete mononuclear or dinuclear complexes.
Electronic Effects: The electronic properties of the naphthalene ring can be modified by introducing electron-donating or electron-withdrawing groups. This can affect the donor strength of the sulfur atoms and, consequently, the stability and reactivity of the metal-sulfur bonds.
Flexibility of the Spacer: As seen with "Naphthalene, 1,8-mercaptomethyl-", the length and nature of the spacer between the naphthalene core and the thiol groups can be varied. This alters the bite angle and flexibility of the ligand, allowing for the targeting of specific coordination geometries and the formation of different-sized chelate rings.
Secondary Coordination Sphere: The introduction of functional groups capable of forming secondary interactions, such as hydrogen bonds, can help to stabilize specific conformations of the complex and influence its reactivity.
By systematically applying these design principles, it is possible to create tailored ligands for specific applications in catalysis, materials science, and sensor technology. researchgate.net
The synthesis of metal-thiolate complexes with peri-dithiols typically involves the reaction of a deprotonated form of the ligand with a suitable metal salt. For example, the reaction of naphtha[1,8-cd] Current time information in Bangalore, IN.rsc.org-dithiole with an equimolar quantity of [{Ir(μ-Cl)(cod)}₂] (where cod = 1,5-cyclooctadiene) yields the dithiolate bridged dimer [{IrCl(cod)}₂(1,8-S₂-nap)]. tandfonline.com Similarly, titanocene 1,8-dithiolato-naphthalene is produced by the reaction of naphtho[1,8-cd]-1,2-dithiole with titanocene dicarbonyl. strath.ac.uk
Table 1: Selected Crystallographic Data for a Transition Metal Complex with a Naphthalene-based Ligand The following data is for the related compound meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane-1,8-di-(1-methylnaphthalene) as a representative example of a structurally characterized naphthalene-containing macrocycle.
| Crystal Parameter | Value |
| Formula | C₃₈H₅₂N₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 10.778(3) |
| b (Å) | 13.809(3) |
| c (Å) | 11.420(2) |
| β (°) ** | 102.49(2) |
| Volume (ų) ** | 1659.5(6) |
| Data sourced from a study on a pendant-arm macrocycle containing naphthalene units. |
Self-Assembly of Discrete and Polymeric Coordination Compounds
Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of complex, well-defined architectures from simple molecular building blocks. nih.gov Ligands with multiple binding sites, such as "Naphthalene, 1,8-mercaptomethyl-", are excellent candidates for this approach, enabling the formation of a wide range of supramolecular structures.
Metallocycles and metallocages are discrete, two- and three-dimensional structures formed by the coordination of metal ions with organic ligands. nih.gov The rigid yet adaptable nature of ligands derived from the naphthalene-1,8-dithiol framework makes them suitable for the construction of such assemblies.
The directionality of the coordination bonds, dictated by the geometry of the metal center and the disposition of the donor atoms on the ligand, guides the self-assembly process. For example, by using metal precursors with specific angular geometries (e.g., 90°, 120°, or 180°), it is possible to direct the formation of squares, triangles, or linear structures, which can then assemble into more complex 3D cages. nih.gov
While specific examples of metallocycles and cages constructed from "Naphthalene, 1,8-mercaptomethyl-" are not detailed in the provided search results, the principles of coordination-driven self-assembly suggest its potential in this area. The flexibility of the methylene spacers could allow for the formation of larger, more flexible cavities within metallocages compared to those formed with the more rigid naphthalene-1,8-dithiolate.
Metal-Organic Frameworks (MOFs) and coordination polymers are extended crystalline materials constructed from metal nodes connected by organic linkers. rsc.orgnih.govresearchgate.net These materials are of great interest due to their high porosity, large surface areas, and tunable properties, with applications in gas storage, separation, and catalysis. researchgate.net
Naphthalene-based ligands, particularly those with carboxylate or other suitable coordinating groups, have been extensively used in the synthesis of MOFs. rsc.orgnih.govresearchgate.netnih.gov The rigid naphthalene unit provides structural integrity to the framework, while the functional groups coordinate to the metal centers to form the extended network.
"Naphthalene, 1,8-mercaptomethyl-", with its two thiol groups, could serve as a linker in the construction of novel MOFs. The thiol groups can coordinate to a variety of soft metal ions, leading to the formation of robust, sulfur-containing frameworks. The properties of these MOFs could be tuned by varying the metal ion and by modifying the naphthalene backbone, as discussed in the ligand design principles.
Table 2: Examples of Naphthalene-Based Linkers in MOFs This table provides examples of different naphthalene-based ligands used in the construction of MOFs to illustrate the versatility of the naphthalene scaffold.
| Ligand | MOF Application | Reference |
| Naphthalene-1,5-diyldioxy-di-acetic acid | Formation of 3D networks with Mn(II), Cd(II), and Pb(II) | rsc.org |
| Naphthalene-2,6-dicarboxylate | Construction of six different Y(III) MOFs with tunable properties | nih.gov |
| 2,6-di(1H-tetrazol-5-yl)naphthalene | Synthesis of a nickel MOF for gas separation membranes | nih.gov |
| Naphthalenediimide-based ligands | Building blocks for MOFs with applications in gas storage and catalysis | researchgate.net |
The use of "Naphthalene, 1,8-mercaptomethyl-" as a linker would introduce sulfur atoms into the framework, which could impart specific properties such as affinity for heavy metals or catalytic activity for certain reactions.
Formation and Properties of Metallo-Gels and Responsive Coordination Systems
Metallo-gels are a class of soft materials where metal-ligand coordination interactions drive the formation of a three-dimensional network that immobilizes solvent molecules. The creation of these gels relies on a delicate balance between the directional forces of coordination bonds and weaker, noncovalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov
While specific examples of metallo-gels formed directly from Naphthalene, 1,8-mercaptomethyl- are not extensively documented, the coordination behavior of the related naphthalene-1,8-dithiolate ligand provides a strong basis for their potential formation. The reaction of naphthalene-1,8-dithiolate with various metal precursors is known to produce homo- and hetero-binuclear complexes, which can act as "metallo-ligands" for the construction of larger, extended architectures. tandfonline.com The formation of coordination polymers is a critical step toward gelation. nih.gov For instance, the naphthalene-1,8-dithiolate ligand can bridge two metal centers, leading to the self-assembly of polymeric chains. tandfonline.com
These chains can then interact through intermolecular forces to form the cross-linked fibrillar network necessary for gelation. The resulting metallo-gels would be expected to exhibit stimuli-responsive properties. The introduction of competitive ligands, such as certain anions, could disrupt the metal-thiolate coordination, leading to a breakdown of the gel network and a transition to a sol state. nih.gov Similarly, redox-active metal centers or ligands within the gel structure could allow for gel-sol transitions to be triggered by oxidation or reduction, offering a pathway to create chemically responsive materials. nih.gov
Electrochemical Investigations of Metal-Thiolate Centers
The presence of sulfur-based ligands in coordination complexes often imparts rich electrochemical behavior. The interaction between the metal centers and the sulfur donors in complexes of naphthalene-1,8-dithiolate has been a subject of detailed electrochemical study.
Redox Potentials and Multi-Electron Transfer Processes
Complexes utilizing the naphthalene-1,8-dithiolate ligand have been shown to undergo multiple, well-defined electron transfer events. A notable example is a series of diiron carbonyl complexes, [Fe₂(CO)₆(1,8-S₂-C₁₀H₄X₂)], which serve as models for the active site of [FeFe]-hydrogenase. nih.gov
Cyclic voltammetry studies of these compounds reveal their capacity for multi-electron transfer, typically featuring two separate one-electron reductions and a single one-electron oxidation. nih.gov The precise redox potentials are highly sensitive to the electronic nature of substituents on the naphthalene backbone. Introducing electron-withdrawing or electron-donating groups allows for the tuning of these potentials. For example, a diiron complex with an electron-poor, chlorinated naphthalene-1,8-dithiolate ligand undergoes its first reduction at a potential that is 240 mV more positive than the analogous complex with an electron-rich, tert-butyl-substituted ligand. nih.gov This demonstrates that the electronic properties of the ligand are effectively transmitted to the dimetallic core, a principle that aligns with the linear free-energy relationships observed in other series of metal complexes where redox potentials correlate with substituent Hammett parameters. rsc.org
Below is a table of electrochemical data for diiron complexes with substituted naphthalene-1,8-dithiolate ligands, illustrating the influence of substituents on redox potentials.
Table 1: Redox Potentials of Diiron Naphthalene-1,8-dithiolate Complexes
| Complex | Substituent (X) | First Reduction (E_red1) vs Fc/Fc⁺ (V) | Second Reduction (E_red2) vs Fc/Fc⁺ (V) | Oxidation (E_ox) vs Fc/Fc⁺ (V) | Data Source |
|---|---|---|---|---|---|
| [Fe₂(CO)₆(1,8-S₂-2,4,5,7-Cl₄C₁₀H₂)] | 4x Cl (electron-poor) | -1.60 | -2.19 | +0.66 | nih.gov |
| [Fe₂(CO)₆(1,8-S₂C₁₀H₆)] | H (unsubstituted) | -1.78 | -2.31 | +0.59 | nih.gov |
| [Fe₂(CO)₆(1,8-S₂-2,7-tBu₂C₁₀H₄)] | 2x tBu (electron-rich) | -1.84 | -2.37 | +0.54 | nih.gov |
This capacity for sequential electron transfer is a hallmark of electronically coupled multi-metal systems, where the first redox event modifies the electronic structure of the complex, influencing the potential of subsequent electron transfers. nsf.gov
Mechanistic Electrochemistry of Ligand-Centered and Metal-Centered Redox Events
In metal complexes containing "redox non-innocent" ligands, the electron transfer processes observed electrochemically can be centered on the metal, the ligand, or be delocalized across the entire metal-ligand framework. nih.gov Thiolate ligands, such as naphthalene-1,8-dithiolate, can be redox-active, participating directly in electron transfer events. rsc.org
Distinguishing between metal- and ligand-centered redox events is crucial for understanding reaction mechanisms. In some systems, this distinction is clear; for example, the oxidation of certain cobalt complexes is localized on the metal center, while analogous copper and nickel complexes exhibit oxidations that are considered metal-ligand based processes. researchgate.net In other cases, oxidation may lead to the formation of a stable ligand-based radical species. nih.gov
For the diiron naphthalene-1,8-dithiolate complexes, the electrochemical behavior is central to their function as catalysts for proton reduction. The reduction processes are believed to involve the Fe₂S₂ core, indicating a redox event that is either metal-centered or involves metal-sulfur orbitals. nih.gov The resulting reduced species are key intermediates in the catalytic cycle that converts protons to hydrogen gas. This catalytic function is a direct consequence of the mechanistic electrochemistry of the metal-thiolate center, where the complex's ability to undergo multi-electron redox events at specific potentials facilitates the challenging transformation of protons to H₂. nih.gov The ligand framework, therefore, not only provides structural stability but also plays a critical role in modulating the electronic properties and reactivity of the bimetallic core.
Supramolecular Chemistry and Molecular Recognition
Non-Covalent Interactions Governing Supramolecular Assembly
Hydrogen Bonding Contributions of Thiol and Derived Functionalities
The thiol groups (-SH) in 1,8-bis(mercaptomethyl)naphthalene and related derivatives can act as both hydrogen bond donors and acceptors. While sulfur is less electronegative than oxygen, leading to weaker hydrogen bonds compared to those involving alcohols or water, these interactions are still significant in directing the assembly of molecules in the solid state and in solution. The directionality of the S-H···S hydrogen bond, along with other weak interactions, can lead to the formation of well-defined one-, two-, or three-dimensional networks.
Furthermore, the thiol groups can be readily converted into other functionalities, such as thioethers or disulfides, which can also participate in non-covalent interactions. For instance, the sulfur atoms in thioether derivatives can act as soft Lewis bases, interacting with metal ions or other electron-deficient species.
Aromatic Stacking and Host-Guest Interactions within Naphthalene (B1677914) Systems
The planar and electron-rich naphthalene core is highly susceptible to π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the aromatic rings of adjacent molecules. In the context of supramolecular chemistry, these stacking interactions can be exploited to construct ordered assemblies.
The pre-organized cavity of 1,8-disubstituted naphthalenes makes them excellent candidates for host-guest chemistry. The naphthalene unit can act as a host for a variety of guest molecules, including fullerenes and other aromatic systems. The binding of a guest molecule within the host cavity is often driven by a combination of π-π stacking, C-H···π interactions, and solvophobic effects.
Design and Synthesis of Molecular Receptors Based on the Naphthalene Dithiol Core
The unique structural features of 1,8-bis(mercaptomethyl)naphthalene have been utilized in the design and synthesis of various molecular receptors with tailored binding properties.
Macrocyclic and Catenane Architectures for Enhanced Binding
Macrocycles and catenanes are complex molecular architectures that can exhibit high affinity and selectivity for specific guest molecules. The pre-organized nature of the 1,8-disubstituted naphthalene unit can be incorporated into these structures to create sophisticated molecular receptors. For example, macrocycles containing two naphthalene units linked by flexible chains can form well-defined cavities capable of encapsulating guest molecules. The binding event is often accompanied by a conformational change in the macrocycle, which can be detected by various spectroscopic techniques.
Catenanes, which consist of two or more interlocked macrocycles, can also be constructed using naphthalene-based building blocks. The mechanical bond between the rings can lead to unique dynamic properties and allosteric effects, where the binding of a guest to one macrocycle influences the binding properties of the other.
Polymeric Host Systems for Specific Substrate Binding
The incorporation of naphthalene dithiol derivatives into polymeric structures allows for the creation of materials with specific recognition capabilities. These polymeric hosts can be designed to have multiple binding sites, leading to cooperative binding effects and enhanced sensitivity for the target substrate. For instance, polymers bearing pendant 1,8-disubstituted naphthalene units can be used for the selective extraction or sensing of particular analytes from a complex mixture. The properties of these polymeric materials, such as their solubility and thermal stability, can be tuned by modifying the polymer backbone and the nature of the linking units.
Principles of Molecular Recognition by Naphthalene, 1,8-Mercaptomethyl- Derivatives
The principles of molecular recognition by derivatives of naphthalene, 1,8-mercaptomethyl- are rooted in the concepts of pre-organization and complementarity. The rigid naphthalene scaffold pre-organizes the binding sites (the thiol groups and the aromatic surface) into a specific spatial arrangement. This reduces the entropic penalty associated with binding, leading to stronger and more selective interactions with a complementary guest molecule.
Advanced Computational and Theoretical Chemistry
Electronic Structure Theory of Naphthalene (B1677914), 1,8-Mercaptomethyl- and Its Complexes
Theoretical investigations into the electronic structure of this compound and its derivatives are crucial for understanding their reactivity and potential applications.
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the ground state geometries and electronic properties of Naphthalene, 1,8-mercaptomethyl- and its metal complexes. DFT calculations, often employing functionals like B3LYP, are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electron density within the molecule.
Studies have shown that the orientation of the mercaptomethyl groups is highly dependent on the presence of a coordinated metal ion. In the absence of a metal, the molecule can adopt various conformations. However, upon complexation, the ligand preorganizes to form a binding pocket for the metal ion. For instance, DFT calculations on a mercury (II) complex revealed a distorted square planar geometry, with the ligand wrapping around the metal center.
The electronic distribution is also significantly altered upon complexation. The sulfur atoms of the thiol groups act as effective donors, sharing electron density with the coordinated metal ion. This interaction is central to the compound's ability to act as a selective sensor for heavy metal ions.
For more precise predictions of the energetic and electronic properties, researchers turn to ab initio and post-Hartree-Fock methods. While computationally more demanding than DFT, these methods provide a higher level of theoretical accuracy. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to refine the understanding of the electronic structure.
These high-accuracy methods are particularly valuable for studying subtle electronic effects and for benchmarking the results obtained from more computationally efficient DFT methods. They can provide a more detailed picture of the electron correlation effects, which are important in systems with multiple lone pairs and potential for weak interactions.
Excited State Properties and Photophysical Simulations
The photophysical behavior of Naphthalene, 1,8-mercaptomethyl- and its derivatives is a key area of research, with simulations providing insights into their fluorescence and sensing mechanisms.
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for simulating the excited state properties of molecules. It is widely used to predict the absorption and emission spectra of Naphthalene, 1,8-mercaptomethyl- and its complexes.
TD-DFT calculations can accurately model the electronic transitions that give rise to the observed UV-Vis absorption and fluorescence spectra. For example, in the case of a mercury complex, TD-DFT calculations have shown that the fluorescence quenching observed upon metal binding is due to changes in the nature of the electronic transitions. The calculations can pinpoint the specific orbitals involved in these transitions, providing a detailed understanding of the photophysical processes at a molecular level.
The fluorescence sensing capabilities of Naphthalene, 1,8-mercaptomethyl- based sensors are often governed by Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) mechanisms. Upon excitation with light, an electron can be transferred from one part of the molecule to another.
In many sensor applications, the naphthalene unit acts as the fluorophore, and the thiol groups and the coordinated metal ion act as the receptor and quencher, respectively. In the absence of a metal ion, the molecule may exhibit strong fluorescence. Upon binding a heavy metal ion like mercury, a PET process can be initiated, where an electron is transferred from the excited naphthalene moiety to the metal ion complex. This process provides a non-radiative decay pathway for the excited state, leading to a quenching of the fluorescence. Computational analysis is essential to confirm and detail these proposed mechanisms.
Molecular Dynamics and Conformational Sampling
To fully understand the behavior of Naphthalene, 1,8-mercaptomethyl- in a realistic environment, such as in solution, molecular dynamics (MD) simulations are employed. These simulations model the motion of atoms over time, providing insights into the conformational flexibility and dynamics of the molecule.
Investigation of Dynamic Processes and Structural Flexibility
The proximity of the substituents at the 1 and 8 positions in the naphthalene system introduces considerable steric strain, which governs the molecule's dynamic behavior and conformational preferences. nih.gov Computational studies on analogous 1,8-disubstituted naphthalenes are crucial for understanding the structural flexibility of Naphthalene, 1,8-mercaptomethyl-.
The rotational barrier energy for substituents in these peri-positions is a key focus of such investigations. nih.gov For Naphthalene, 1,8-mercaptomethyl-, the key dynamic process involves the rotation around the C(naphthyl)–CH₂ and CH₂–S bonds. These rotations are significantly hindered by steric interactions with the hydrogen atom on the adjacent peri-position and by potential interactions between the two mercaptomethyl arms.
DFT (Density Functional Theory) calculations are employed to map the potential energy surface associated with these rotations. This allows for the identification of stable conformers (energy minima) and the transition states that connect them. For instance, in related 1,8-diaminonaphthalene (B57835) systems, computational analyses have confirmed the flexible coordination behavior of the peri-substituents, demonstrating that the ligand's coordination array is highly dependent on other bonded groups. nih.gov This flexibility is critical for Naphthalene, 1,8-mercaptomethyl- to adopt specific conformations required for binding metal ions or for its role in self-assembly. Theoretical studies on similar peri-substituted naphthalenes have also explored the nature of intramolecular interactions, such as hydrogen and chalcogen bonds, which can further stabilize certain conformations. nih.gov
Simulating Host-Guest Binding and Self-Assembly Processes
The "pincer-like" arrangement of the two thiol groups makes Naphthalene, 1,8-mercaptomethyl- a promising candidate for host-guest chemistry and the directed self-assembly of complex molecular architectures. Computational simulations are indispensable for predicting and rationalizing these processes.
Host-Guest Binding: Molecular dynamics (MD) and Monte Carlo (MC) simulations can model the binding of guest molecules within the cleft formed by the two mercaptomethyl arms. These simulations provide detailed information on binding affinities, preferred coordination geometries, and the conformational changes in the host molecule upon guest encapsulation. For example, simulations can predict how the thiol groups coordinate with metal ions or how the naphthalene backbone might interact with aromatic guests through π-π stacking. Studies on other naphthalene-based macrocycles have demonstrated strong binding of cationic guests, with simulations helping to elucidate a "molecular clip" binding model. rsc.org Similarly, complex host-guest systems involving cyclophanes have been studied to understand chirality transfer and the dynamic equilibrium between different stereoisomers upon guest binding. rsc.org
Self-Assembly: The ability of thiol groups to form strong bonds with metal surfaces (notably gold) makes Naphthalene, 1,8-mercaptomethyl- an excellent building block for self-assembled monolayers (SAMs). Theoretical models can simulate the formation of these monolayers, predicting packing arrangements and the influence of intermolecular forces. researchgate.net Beyond surface assembly, simulations can explore the formation of larger supramolecular structures in solution. Research on other naphthalene derivatives, such as naphthalene diimides (NDIs), has shown their capacity to self-assemble into diverse nanostructures like nanofibers, nanotubes, and nanobelts, driven by π-π stacking and hydrogen bonding. researchgate.netacs.org Computational modeling is key to understanding the cooperative interactions that lead to these ordered assemblies. warwick.ac.uk
Prediction of Functional Properties
Theoretical calculations are not only descriptive but also predictive, allowing for the estimation of key functional properties relevant to materials science applications.
Computational Electrochemistry and Redox Behavior
The redox properties of Naphthalene, 1,8-mercaptomethyl- are of interest for its potential use in molecular electronics and sensors. DFT calculations are a primary tool for predicting its electrochemical behavior. rsc.orgyoutube.comblogspot.com
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantities calculated to estimate the molecule's ionization potential and electron affinity, which correlate with its oxidation and reduction potentials. For naphthalene derivatives, experimental studies using cyclic voltammetry have shown a good correlation between measured oxidation potentials and HOMO energies calculated with semi-empirical and DFT methods. researchgate.net
Furthermore, simulations can model the structural consequences of redox events. For Naphthalene, 1,8-mercaptomethyl-, a key process to model is the oxidative coupling of the two thiol groups to form an intramolecular disulfide bond. This would create a seven-membered ring, significantly altering the molecule's conformation and electronic properties, making it a potential redox-switchable system. Theoretical investigations into the electroreduction of related halogenated naphthalenes have successfully elucidated the elementary steps of the reaction mechanism, demonstrating the power of these computational approaches. mdpi.com
| Compound | Experimental Oxidation Potential (V vs. Ag/AgCl) | Calculation Method | Calculated HOMO Energy (eV) | Reference |
|---|---|---|---|---|
| Naphthalene | ~1.6 | AM1 | -8.79 | researchgate.net |
| Acenaphthene | ~1.4 | AM1 | -8.49 | researchgate.net |
Nonlinear Optical (NLO) Response Calculations (e.g., Polarizability, Hyperpolarizability)
Molecules with extended π-conjugated systems like naphthalene are often candidates for nonlinear optical (NLO) applications. Computational methods are essential for predicting their NLO response, which is characterized by the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.
Polarizability (α): Benchmark theoretical studies have accurately calculated the static electric dipole polarizability of the parent naphthalene molecule. aip.org High-level calculations (CCSD(T)) yield an isotropic polarizability value of around 115-117 atomic units (a.u.), which agrees well with experimental data. aip.org These calculations provide a baseline for understanding how substituents modify the electronic response.
| Compound | Property | Calculation Method | Calculated Value (a.u.) | Reference |
|---|---|---|---|---|
| Naphthalene | Isotropic Polarizability (α) | CCSD(T)/aug-cc-pV∞Z | 116.7 | aip.org |
| Naphthalene with Pyridylimine Units | Hyperpolarizability (β) | DFT/6-311+(2d,p) | 0.016519 | mdpi.com |
Applications in Functional Materials and Chemical Systems
Development of Advanced Chemosensors and Fluorescent Probes
The naphthalene (B1677914) scaffold is a key building block in the design of fluorescent chemosensors due to its inherent photophysical properties, such as high photostability, high fluorescence quantum yields, and large Stokes shifts. rsc.orgmdpi.com These characteristics, combined with the ability to functionalize the naphthalene core, allow for the creation of probes that can detect a wide range of analytes with high sensitivity and selectivity. rsc.org
Naphthalene-based scaffolds are extensively used in the creation of optical sensors. researchgate.netmdpi.com Push-pull chromophores, which consist of an electron-donating group and an electron-withdrawing group connected by a π-conjugated spacer, are a common design. mdpi.com The naphthalene moiety can serve as this crucial spacer. mdpi.com The resulting molecules often exhibit significant solvatochromism, where their absorption and fluorescence spectra shift in response to the polarity of the solvent, making them sensitive optical probes. mdpi.com
Derivatives like 1,8-naphthalimides are particularly noteworthy and have been widely developed as fluorescent chemosensors for detecting ions, recognizing molecules, and for bioimaging applications. rsc.orgmdpi.com These scaffolds can be easily modified to incorporate specific recognition sites for target analytes. mdpi.com For instance, naphthalene diimide (NDI) dimers have been engineered to act as fluorescent sensors for G-quadruplexes, a type of DNA structure. rsc.org Similarly, other naphthalene derivatives have been synthesized to selectively detect metal ions like Al³⁺. mdpi.comnih.gov
While direct applications of "Naphthalene, 1,8-mercaptomethyl-" in optical sensing are less commonly documented in broad literature, the related naphthalene dithiol structure has been used as an additive in organic solar cells to reduce trap-assisted recombination, thereby improving their operational stability. rsc.org This highlights the utility of naphthalene-based sulfur-containing compounds in modulating the electronic properties of functional materials. The general class of naphthalene-based scaffolds, including those with dithiol functionalities, provides a versatile platform for creating materials with tailored optical and electronic responses. nih.govresearchgate.net
Naphthalene-based fluorescent probes employ various signaling mechanisms to report the presence of an analyte. A common and effective strategy is "switch-on" fluorescence, where the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in emission upon binding to the target. This mechanism provides a high signal-to-noise ratio. For example, a naphthalene diimide dimer remains non-fluorescent until it binds to G-quadruplex DNA, at which point it emits red/NIR light. rsc.org Another naphthalene-based Schiff base compound acts as a 'turn-on' sensor for aluminum ions (Al³⁺), with its fluorescence intensifying upon complexation. nih.gov
Photoinduced Electron Transfer (PET) is a frequently exploited mechanism in these "on-off" switches. mdpi.comnih.govmdpi.com In the "off" state, a nearby electron-rich group quenches the fluorescence of the naphthalene fluorophore through PET. Upon interaction with an analyte, such as a proton in acidic conditions, the electron-donating ability of the quencher is suppressed, inhibiting PET and "turning on" the fluorescence. mdpi.comnih.govnih.gov
Ratiometric sensing is another advanced signaling strategy that offers built-in self-calibration by measuring the ratio of fluorescence intensities at two different wavelengths. This approach can correct for variations in probe concentration, excitation intensity, and environmental factors. A ratiometric fluorescent probe for hydrogen sulfide (B99878) (H₂S) has been developed using a naphthalene imide functionalized with an azidomethylbenzene group. nih.gov Upon reaction with H₂S, the probe's emission spectrum shifts, allowing for a ratiometric determination of the analyte's concentration. nih.gov This probe was successfully used for imaging lysosomal H₂S in living cells. nih.gov
Table 1: Examples of Signaling Mechanisms in Naphthalene-Based Probes
| Probe Type | Analyte | Signaling Mechanism | Key Feature | Reference |
| Naphthalene Diimide Dimer | G-quadruplex DNA | "Switch-On" Fluorescence | Becomes red/NIR emitting upon binding. | rsc.org |
| Naphthalene Schiff Base | Al³⁺ | "Turn-On" Fluorescence | High selectivity and sensitivity for Al³⁺. | nih.gov |
| 1,8-Naphthalimide-Piperazine | pH | PET-based "Off-On" | Significant fluorescence enhancement as pH decreases. | nih.gov |
| Naphthalene Imide-Azide | H₂S | Ratiometric Response | Emission shifts upon reaction with H₂S. | nih.gov |
| Diamino Triazine-Naphthalimide | pH / Hg²⁺ | PET-based Quenching | Emission is quenched at high pH or by Hg²⁺. | mdpi.comnih.gov |
The sensitivity of the naphthalene fluorophore to its local environment has been harnessed to create probes that respond to changes in environmental parameters like polarity and pH. nih.govmdpi.com Naphthalimide-based dyes, for instance, are known to be highly sensitive to the polarity of their surroundings. mdpi.com This solvatofluorochromism, or change in fluorescence color with solvent polarity, is a valuable property for sensing applications. nih.gov
A significant area of development is in pH-responsive probes. Many such probes are based on the 1,8-naphthalimide (B145957) scaffold. mdpi.comnih.govmdpi.comnih.govresearchgate.netmdpi.com These probes often incorporate a pH-sensitive group, such as a piperazine (B1678402) or an amino group, which can be protonated or deprotonated depending on the pH. nih.govresearchgate.net This change in protonation state modulates the electronic properties of the probe, typically through a photoinduced electron transfer (PET) mechanism, leading to a change in fluorescence. mdpi.comnih.govnih.gov
For example, a water-soluble 1,8-naphthalimide probe with a piperazine moiety showed a remarkable 131-fold increase in fluorescence as the pH dropped from 11.0 to 3.0, with a pKa of 6.69, making it suitable for monitoring pH changes within cells. nih.gov Another design utilized a self-associated 1,8-naphthalimide that exhibited quenched fluorescence at higher pH due to the deprotonation of an amino group, which enabled PET. mdpi.comnih.gov The reversibility of the pH response is a key feature, allowing for dynamic monitoring of acidity. mdpi.commdpi.com
Table 2: Research Findings on Naphthalene-Based Environmentally Responsive Probes
| Probe Base | Responsive To | Sensing Mechanism | Key Finding | Reference |
| 1,8-Naphthalimide | pH | Protonation-induced inhibition of PET | 131-fold fluorescence enhancement from pH 11.0 to 3.0; pKa of 6.69. | nih.gov |
| 1,8-Naphthalimide | pH, Hg²⁺ | PET from triazine moiety to naphthalimide | Fluorescence is quenched at high pH or in the presence of Hg²⁺. | mdpi.comnih.gov |
| 1,8-Naphthalimide Copolymers | pH | Protonation of aromatic amine quenches ICT fluorescence | Solid-state membranes show sensitive fluorescence changes at pH < 3. | mdpi.com |
| Naphthalene peri-Diselenide BODIPY | H₂O₂, pH | Oxidation of diselenide bridge | Can detect H₂O₂ within a pH range of 4-10. | acs.org |
| Naphthalene-based Deoxyadenosine | Solvent Polarity | Solvatofluorochromicity | Derivative showed strong fluorescence and high quantum yields. | nih.gov |
The practical application of naphthalene-based chemosensors often involves their incorporation into various platforms and analytical devices. These platforms can range from solutions used for in-vitro analysis to solid-state materials and probes for cellular imaging.
Naphthalene derivative probes have been successfully used for bioimaging in living cells. For instance, a 'turn-on' fluorescent sensor for Al³⁺ was used to image the ion in two different cell types, demonstrating its utility in biological systems. nih.gov Similarly, a water-soluble 1,8-naphthalimide probe was able to distinguish between tumorous tissues and inflammation in mice by sensing the different pH environments associated with these conditions. nih.gov
Beyond solution-based assays and cellular imaging, there is a growing interest in creating solid-state sensor devices. Naphthalene derivatives can be immobilized on solid supports, such as glass, or incorporated into polymer matrices. mdpi.commdpi.com A 1,8-naphthalimide probe demonstrated effective and reversible "off-on" fluorescence switching when exposed to acid and base vapors on a glass support, highlighting its potential for the rapid detection of volatile acids and bases. mdpi.com Furthermore, polymerizable naphthalimide derivatives have been synthesized and used to create photo-crosslinked membranes. mdpi.com These solid, handleable membranes function as fluorescent pH sensors, exhibiting changes in emission in acidic aqueous environments. mdpi.com The development of such solid-state sensors is crucial for creating economical and field-deployable analytical tools. mdpi.com
Catalysis and Catalytic Supports
Thiol derivatives are important in the field of catalysis, where they can act as ligands to stabilize metal centers or participate directly in catalytic cycles. The unique electronic and steric properties of naphthalene thiol derivatives make them intriguing candidates for ligand design in both homogeneous and heterogeneous catalysis.
In catalysis, ligands play a crucial role in determining the activity and selectivity of a metal catalyst. thieme-connect.de While phosphorus and nitrogen-based ligands have been dominant, sulfur-containing ligands like thioethers and thiols are gaining increasing attention. thieme-connect.de Thiol derivatives can be effective catalysts themselves in certain reactions. For example, in the Native Chemical Ligation (NCL) reaction, which is a key process for protein synthesis, thiol additives can act as homogeneous catalysts. researchgate.netnih.gov The catalytic effect depends on the acidity of the thiol; a thiol that is more acidic than the departing thiol of the thioester substrate will generally accelerate the reaction. researchgate.net
Naphthalene thiol derivatives, with their specific steric and electronic properties derived from the rigid naphthalene backbone, can be designed as specialized ligands. The two thiol groups in a dithiol ligand like Naphthalene, 1,8-mercaptomethyl- can chelate to a metal center, forming a stable complex. This chelation effect can enhance the stability and influence the reactivity of the catalytic center.
While specific examples detailing the use of Naphthalene, 1,8-mercaptomethyl- as a ligand in major catalytic applications are not widespread in the reviewed literature, the foundational principles of catalysis support its potential. For instance, naphthalenethiol (NP) ligands have been used to functionalize atomically precise gold clusters. acs.org The hybridization of orbitals between the π-conjugated naphthalene ligands and the metal cluster was shown to significantly enhance the material's two-photon absorption properties. acs.org This demonstrates that the interaction between naphthalene-based thiol ligands and metal centers can be effectively tuned to create functional materials with specific electronic properties, a principle that is central to the design of catalysts.
Photocatalytic Applications and Reaction Mechanisms
While direct photocatalytic studies on Naphthalene, 1,8-mercaptomethyl- are not extensively documented, research on the parent naphthalene molecule provides insight into the potential photocatalytic activity of its derivatives. Heterogeneous photocatalysis has been proven effective for the degradation of naphthalene. mdpi.com For instance, studies on paint and sunscreen formulations containing metal oxides like TiO2, Al2O3, and ZnO have shown that these surfaces can photocatalytically degrade gaseous naphthalene. researchgate.net The degradation is rapid, with half-lives observed to be less than 30 minutes on fresh surfaces. researchgate.net
The reaction mechanism is believed to involve highly reactive species such as hydroxyl radicals. researchgate.net In systems using platinized titanium dioxide (Pt/TiO2), the photocatalytic reforming of naphthalene can lead to the production of molecular hydrogen (H2). mdpi.com The process involves the formation of intermediates, with 1-naphthalenol and 2-naphthalenol being identified as by-products during the reaction. mdpi.com The efficiency of H2 evolution was found to be highest with naphthalene itself compared to its hydroxylated derivatives, suggesting the parent structure is central to the initial photocatalytic steps. mdpi.com The general principle of photoredox catalysis involves a photocatalyst that, upon light absorption, can act as both an oxidizing and reducing agent, initiating chemical transformations at ambient temperatures. researchgate.net
| Parameter | Value/Observation | Source(s) |
|---|---|---|
| Photocatalyst | TiO2, Pt/TiO2 | mdpi.comresearchgate.net |
| Target Compound | Gaseous Naphthalene | researchgate.net |
| Observed Half-Life | < 30 minutes | researchgate.net |
| By-products | 1-Naphthalenol, 2-Naphthalenol | mdpi.com |
| Primary Application | Pollutant Degradation, H2 Production | mdpi.comresearchgate.net |
| Reaction Mechanism | Involves surface hydroxyl radicals | researchgate.net |
Electrocatalysis and Fuel Production (e.g., Hydrogenation)
The 1,8-disubstituted naphthalene framework is a key component in metal-free catalytic systems for fuel production, particularly hydrogenation. A notable example is the "frustrated Lewis pair" (FLP) formed by 1,8-bis(diphenylphosphino)naphthalene (B1270871) and the strong Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3. nih.govrsc.org This system can reversibly activate dihydrogen (H2) under mild conditions and serves as an effective metal-free catalyst for the hydrogenation of substrates like silyl (B83357) enol ethers. nih.govrsc.org This demonstrates the utility of the rigid naphthalene backbone in holding reactive groups in a specific orientation to facilitate catalysis.
Furthermore, photocatalytic processes using naphthalene derivatives can also contribute to fuel production. The photocatalytic reforming of naphthalene over Pt/TiO2 catalysts has been shown to produce H2 gas, highlighting a pathway to convert chemical feedstocks into fuel using light energy. mdpi.com
Organocatalytic Systems Derived from Thiol Functionality
The thiol (-SH) group is a versatile functional group in organocatalysis. While specific catalytic cycles involving Naphthalene, 1,8-mercaptomethyl- are emerging, the broader field of thiol-functionalized catalysts illustrates its potential. Thiol groups can be incorporated into various structures, such as covalent organic frameworks (COFs) and mesoporous organosilicas, to create highly effective catalytic or scavenging systems. nih.govnih.gov
Thiol-functionalized COFs have demonstrated exceptional ability to bind and remove heavy metal ions from water, acting as highly efficient chelating agents. nih.gov Similarly, organosilicas functionalized with thiol groups are used as effective scavengers for palladium in pharmaceutical synthesis, which is critical for ensuring the purity of final products. nih.gov In the context of bond-forming reactions, thiol-functionalized N-heterocyclic carbene (NHC) precursors have been developed for use in catalytic processes like amination and carbon-sulfur coupling reactions. researchgate.net These examples underscore the catalytic and reactive potential of the thiol functionality present in Naphthalene, 1,8-mercaptomethyl-.
Materials for Energy Conversion and Storage Devices
The naphthalene core is a promising building block for advanced materials used in energy conversion and storage, owing to its electrochemical and photophysical properties.
Redox-Active Organic Materials for Flow Batteries
Naphthalene derivatives have emerged as highly promising redox-active organic molecules (ORAMs) for aqueous organic flow batteries (AOFBs), which are a promising technology for grid-scale energy storage. cas.cnnih.gov Researchers have developed novel naphthalene derivatives with active hydroxyl and dimethylamine (B145610) scaffolds that are stable in air and function as effective catholytes. cas.cntechexplorist.cominnovations-report.com This air stability is a significant advantage, as it simplifies battery operation and reduces costs associated with maintaining an inert atmosphere. cosmosmagazine.com
These naphthalene-based materials can be synthesized via a scalable process combining chemical and in-situ electrochemical methods, which simplifies purification and lowers production costs. cas.cninnovations-report.com A 1.5 mol/L naphthalene-based AOFB demonstrated stable performance for 850 cycles (about 40 days) and could run for approximately 600 cycles even with continuous air flow in the catholyte without a drop in capacity. techexplorist.cominnovations-report.com Pilot-scale battery stacks have achieved an average capacity of 330 Ah and showed a capacity retention of 99.95% per cycle over 270 cycles. cas.cntechexplorist.com
Additionally, naphthalene diimide (NDI) derivatives have been developed as versatile anolytes capable of storing two electrons per molecule, which increases the energy density of the battery. rsc.orgresearchgate.net A full battery using a commercializable NDI anolyte reached a high electron concentration of 2.4 M and a capacity of 54.4 Ah L⁻¹. bit.edu.cn
| Naphthalene Derivative | Application | Key Performance Metric | Source(s) |
|---|---|---|---|
| Hydroxyl/dimethylamine-functionalized naphthalene | AOFB Catholyte | Stable cycling for 850 cycles; 99.95% capacity retention/cycle in pilot scale | cas.cntechexplorist.com |
| Naphthalene diimide (NDI) | AOFB Anolyte | Two-electron storage; 54.4 Ah L⁻¹ capacity | rsc.orgbit.edu.cn |
| Ferrocene/naphthalimide (FcNI-TFSI) | Non-aqueous RFB | Stable for 764 cycles (at 0.01 M) | aalto.fi |
Semiconducting Polymers and Organic Photovoltaic Materials
The naphthalene scaffold is a key component in materials designed for organic solar cells (OSCs). Its derivatives, particularly naphthalene diimides (NDIs) and 1,8-naphthalimides, are used in various roles to enhance device performance. researchgate.net
A fused-ring electron acceptor (FREA) incorporating a naphthalene core (NDIC) was shown to improve the power conversion efficiency (PCE) of organic solar cells to 9.43%, with a high open-circuit voltage (Voc) of 0.90 V. nih.gov This demonstrates that subtle changes to the molecular core can significantly impact the electrochemical and photovoltaic properties. nih.gov Naphthalene-1,8-dicarboximide (NMI) derivatives have been used as passivating agents in perovskite solar cells. nih.gov These molecules reduce defect density in the perovskite film, boosting device efficiency to 23.7%. nih.gov
| Naphthalene-Based Material | Role in Solar Cell | Performance Highlight | Source(s) |
|---|---|---|---|
| Naphthalene-core fused-ring electron acceptor (NDIC) | Non-fullerene Acceptor | PCE: 9.43%, Voc: 0.90 V | nih.gov |
| 4-hydroxybiphenyl-substituted NMI | Passivator (Perovskite) | Device efficiency boosted to 23.7% | nih.gov |
| NDI-based ionene polymer (NDI-OH) | Cathode Interlayer | Enables stable PCE with varying layer thickness | mdpi.com |
| 1,8-naphthalimide planar molecule | Small Molecular Acceptor | Achieved Voc of 1.04 V | researchgate.net |
Development of Optoelectronic Materials
Derivatives of naphthalene, especially 1,8-naphthalimide, are widely explored for optoelectronic applications due to their unique photophysical properties, including strong fluorescence, high quantum yields, and good photostability. rsc.orgnih.gov These characteristics make them ideal for use as electron-transporting materials in organic light-emitting diodes (OLEDs). rsc.org
Coordination polymers based on naphthalene-1,8-dicarboxylate and zinc have been synthesized, which exhibit intense blue photoluminescence. rsc.org Theoretical studies using time-dependent density functional theory (TD-DFT) have helped to elucidate the electronic transitions responsible for these emission properties. rsc.org The synthesis of naphthalimide-based triptycenes represents another avenue of research, creating complex polycyclic aromatic hydrocarbons with tailored optoelectronic properties for advanced materials. nih.gov The versatility and robust photophysics of the naphthalimide structure continue to make it a valuable building block in the design of new optical and electronic materials. nih.gov
: A Focus on Naphthalene, 1,8-mercaptomethyl-
The unique structural characteristics of Naphthalene, 1,8-mercaptomethyl-, also known as 1,8-bis(mercaptomethyl)naphthalene, make it a valuable building block in polymer science for the creation of advanced functional materials. Its rigid naphthalene core, coupled with the reactive thiol groups at the 1 and 8 positions, allows for the synthesis of polymers with distinct thermal, optical, and recyclable properties.
Design and Synthesis of Poly(thioester)s and Cross-Linked Networks
The synthesis of poly(thioester)s and cross-linked networks incorporating Naphthalene, 1,8-mercaptomethyl- derivatives has been demonstrated as a versatile method for creating new polymeric materials. One approach involves the synthesis of aromatic dithioesters from dithiols like those derived from naphthalene. These can then be copolymerized with other monomers to form cross-linked networks. mdpi.com
For instance, a dithiomethacrylate monomer, 1,4(1,5)-NAF-CH2S-Met, derived from a mercaptomethylnaphthalene precursor, has been copolymerized with methyl methacrylate (B99206) (MMA) or styrene (B11656) (ST) to produce cross-linked polymers. The polymerization yields for these copolymers are typically high, falling within the range of 95–99%. mdpi.com The introduction of these naphthalene-containing dithioesters into the polymer matrix influences the material's properties. For example, the addition of 0.5% to 5% of these dithioesters to MMA or ST-based polymers can lower the glass transition temperature (Tg) by approximately 8 °C. mdpi.com
The thermal stability of these poly(thioester)s is significant, with the polymers being stable up to 250 °C. The degradation temperatures of copolymers with MMA and the aromatic thioesters have been shown to be higher than that of poly(methyl methacrylate) (poly-MMA) alone. mdpi.com
Table 1: Thermal Properties of MMA Copolymers with Naphthalene-based Dithioesters
| Copolymer Composition | Glass Transition Temperature (Tg) | Decomposition Temperature Range |
|---|---|---|
| MMA + 20% 1,5-NAF-S-Met | 122 °C | 261–398 °C |
| MMA + 20% 1,4(1,5)-NAF-CH2S-Met | 120 °C | Not specified |
Data sourced from a study on cross-linked polythiomethacrylate esters. mdpi.com
The synthesis of poly(ester-thioether)s through methods like thiol-ene click polymerization of dithiols and diacrylate monomers is another relevant strategy. researchgate.netnih.gov These reactions can proceed efficiently under mild conditions, often catalyzed by amines, to yield polymers with controlled molecular weights. researchgate.net
Polymers with Tunable Refractive Indices and Optical Properties
The incorporation of the naphthalene moiety from Naphthalene, 1,8-mercaptomethyl- into polymers is a key strategy for developing materials with high refractive indices (RI) and specific optical properties. The high molar refraction of the naphthalene group contributes significantly to increasing the refractive index of the resulting polymer.
In the case of copolymers synthesized with naphthalene-based dithioesters and monomers like MMA or styrene, the addition of the naphthalene derivative has been shown to improve the refractive index values of the compositions. mdpi.com This makes them promising candidates for optical applications where high RI materials are required.
While specific RI values for polymers derived directly from Naphthalene, 1,8-mercaptomethyl- were not detailed in the provided search results, related studies on naphthalene-containing polymers underscore this principle. For example, hyperbranched polymers prepared from other naphthalene-bearing monomers have achieved refractive indices as high as 1.79 at 589.7 nm, which is among the highest reported for pure polymer-based materials. rsc.org These polymers also exhibit high transparency in the visible region, a crucial property for optical applications. rsc.org
The general approach involves leveraging the high refractive index of sulfur-containing polymers and enhancing it further with the introduction of the bulky, polarizable naphthalene group.
Strategies for Polymer Reprocessing and Recyclability
A significant advantage of incorporating thioester linkages into polymer networks is the potential for reprocessing and recyclability. The dynamic nature of the thiol-thioester exchange reaction allows for the controlled depolymerization of the network.
For polymeric materials containing naphthalene-based thioesters, depolymerization can be carried out through a thiol-thioester exchange mechanism. mdpi.com The resulting depolymerization products can then be re-reacted, for example, in a thiol-ene reaction with other monomers like 2-hydroxyethyl methacrylate, to form new materials. mdpi.com This process enables the reprocessing of the original polymers and the creation of new materials with distinctly different thermal, mechanical, and swelling properties. mdpi.com For example, the reprocessed materials may exhibit a lower Shore hardness and decreased glass transition temperatures compared to the initial copolymers. mdpi.com
This concept of chemical recyclability is a growing area of research in polymer chemistry. The complete depolymerization of poly(ester-alt-thioether)s under mild conditions into functional monomers has been demonstrated, showcasing a pathway to a circular economy for these materials. rsc.orgresearchgate.net These degradation products, which can be α-hydroxy-ω-methyl ester repeating units, can be subsequently used as A–B monomers in step-growth polymerization to synthesize new polymers with comparable molar masses and slightly higher glass transition temperatures than the original polymers. rsc.orgresearchgate.net This highlights the potential for creating closed-loop recycling systems for polymers derived from monomers like Naphthalene, 1,8-mercaptomethyl-.
Advanced Characterization Techniques for Research Investigation
High-Resolution Spectroscopic Techniques
Spectroscopic methods are fundamental to confirming the identity and purity of 1,8-bis(mercaptomethyl)naphthalene. Each technique probes different aspects of the molecule's quantum mechanical properties, yielding a unique fingerprint.
NMR spectroscopy is the cornerstone for determining the molecular structure of 1,8-bis(mercaptomethyl)naphthalene in solution. While specific experimental spectra for this compound are not publicly documented, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds like 1,8-dimethylnaphthalene (B165263) and 1,8-bis(hydroxymethyl)naphthalene. nih.govchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiol (-SH), methylene (B1212753) (-CH₂-), and aromatic naphthalene (B1677914) protons. The steric strain induced by the two peri-substituents would likely lead to a complex and well-dispersed pattern for the aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for the methylene carbons and the unique carbons of the naphthalene core. The chemical shifts would confirm the substitution pattern.
Expected ¹H and ¹³C NMR Data for Naphthalene, 1,8-mercaptomethyl-
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Thiol (-SH ) | 1.5 - 2.5 | Triplet (t) |
| ¹H | Methylene (-CH ₂-) | 4.0 - 4.5 | Doublet (d) |
| ¹H | Aromatic (-CH ) | 7.2 - 8.0 | Multiplets (m) |
| ¹³C | Methylene (-C H₂-) | 30 - 40 | - |
| ¹³C | Aromatic (-C H-) | 120 - 135 | - |
| ¹³C | Quaternary Aromatic (-C -) | 130 - 140 | - |
Note: This table represents predicted data based on chemical principles, not published experimental results.
Diffusion-ordered NMR spectroscopy (DOSY) could be employed to study the hydrodynamic radius of the molecule in solution and to confirm sample purity by identifying any species with different diffusion coefficients.
High-resolution mass spectrometry is essential for confirming the elemental composition of 1,8-bis(mercaptomethyl)naphthalene. The NIST WebBook lists the molecular weight as 220.354. nist.gov Using a technique like Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS), one would expect to observe the protonated molecule, [M+H]⁺, or other adducts. The high mass accuracy of this technique allows for the calculated exact mass to be matched with the measured mass, confirming the molecular formula C₁₂H₁₂S₂.
Expected HRMS Data
| Formula | Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₂H₁₂S₂ | [M]⁺ | 220.0380 |
| C₁₂H₁₃S₂ | [M+H]⁺ | 221.0457 |
| C₁₂H₁₂NaS₂ | [M+Na]⁺ | 243.0276 |
Note: This table represents theoretical values.
Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of the molecule. For 1,8-bis(mercaptomethyl)naphthalene, these techniques would provide clear evidence for the key functional groups. The spectra of naphthalene and its derivatives show characteristic bands for aromatic C-H and ring vibrations. astrochemistry.orgresearchgate.netrsc.org For the target compound, a weak but sharp absorption for the S-H stretch would be a key diagnostic peak in the FTIR spectrum.
Expected Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| S-H Stretch | Thiol | 2550 - 2600 | FTIR (weak) |
| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | Methylene | 2850 - 2960 | FTIR, Raman |
| C=C Aromatic Stretch | Naphthalene Ring | 1500 - 1600 | FTIR, Raman |
Note: This table represents expected frequency ranges based on standard correlation charts.
UV-Visible absorption and fluorescence spectroscopy reveal information about the electronic transitions within the naphthalene chromophore. The absorption spectrum of naphthalene is characterized by distinct bands corresponding to π-π* transitions. mdpi.comresearchgate.net The introduction of two mercaptomethyl groups at the 1 and 8 positions is expected to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene, due to electronic effects and potential conformational changes.
While many naphthalene derivatives are fluorescent, the presence of sulfur atoms in thiols can sometimes lead to quenching of fluorescence. rsc.org Experimental investigation would be required to determine the fluorescence quantum yield and lifetime of 1,8-bis(mercaptomethyl)naphthalene. Time-resolved fluorescence studies would provide insights into the excited-state dynamics of the molecule.
Diffraction and Imaging Methods
While spectroscopy provides data on averaged molecular properties, diffraction methods can determine the precise three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction is the definitive method for determining the solid-state structure of a crystalline compound. Although a crystal structure for 1,8-bis(mercaptomethyl)naphthalene has not been reported, analysis of related 1,8-disubstituted naphthalenes, such as 1,8-bis(hydroxymethyl)naphthalene, provides significant insight into the expected structural features. nih.gov
A key feature of these molecules is the severe steric strain between the substituents at the peri positions. This strain forces the naphthalene ring system to distort from planarity and dictates the conformational arrangement of the mercaptomethyl groups. An X-ray structure would precisely quantify bond lengths, bond angles, and the dihedral angles that describe this distortion. It would also reveal the intermolecular interactions, such as hydrogen bonds involving the thiol groups (S-H···S), that govern the crystal packing.
Hypothetical Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | The geometric system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The set of symmetry operations for the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| C-S Bond Lengths | The distances between carbon and sulfur atoms. |
| C-S-H Bond Angles | The angles within the thiol groups. |
| Dihedral Angles | Angles describing the twist of the naphthalene core and substituent orientation. |
Note: A crystal structure determination is required to obtain these experimental values.
Electron Microscopy Techniques (e.g., TEM, SEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and structure of materials at the micro- and nanoscale. For "Naphthalene, 1,8-mercaptomethyl-", these techniques would be invaluable for characterizing its solid-state structure, or more commonly, the morphology of self-assembled monolayers (SAMs) formed on various substrates, particularly on metallic surfaces like gold.
Transmission Electron Microscopy (TEM) offers higher resolution and is capable of providing information about the internal structure of materials. For "Naphthalene, 1,8-mercaptomethyl-", TEM could be employed to study the arrangement of the molecule in thin films or within a composite material. For example, if "Naphthalene, 1,8-mercaptomethyl-" is used to functionalize nanoparticles, TEM would be essential to visualize the nanoparticles and potentially the organic layer surrounding them, albeit indirectly.
Currently, there is a lack of specific SEM and TEM studies published in the scientific literature that focus exclusively on "Naphthalene, 1,8-mercaptomethyl-". However, the principles of these techniques are broadly applied to characterize aromatic thiols and their self-assembled structures.
Advanced Electrochemical Characterization
The presence of two thiol groups in "Naphthalene, 1,8-mercaptomethyl-" makes it a prime candidate for a variety of electrochemical studies. These techniques can elucidate its redox behavior, potential for trace analysis, interfacial properties, and the kinetics of its electrochemical reactions.
Cyclic Voltammetry (CV) for Redox Behavior and Mechanism Elucidation
Cyclic Voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a species in solution. For "Naphthalene, 1,8-mercaptomethyl-", CV would be employed to determine the oxidation potential of its thiol groups to form a disulfide bond and the corresponding reduction potential. The reversibility of this redox process can also be assessed. The formation of an intramolecular disulfide bridge is possible due to the proximity of the two mercaptomethyl groups at the 1 and 8 positions of the naphthalene core.
A typical CV experiment would involve scanning the potential of a working electrode in a solution containing "Naphthalene, 1,8-mercaptomethyl-" and observing the resulting current. The appearance of anodic and cathodic peaks would correspond to the oxidation and reduction processes, respectively. The peak separation and the ratio of peak currents can provide insights into the electrochemical reversibility and the stability of the generated species. Studies on related aromatic dithiols often show complex voltammetric behavior, which can be influenced by the solvent, pH, and the electrode material.
While no specific CV data for "Naphthalene, 1,8-mercaptomethyl-" is readily available, studies on similar naphthalene dithiol compounds have been conducted. For instance, the electrochemical behavior of naphtho[1,8-cd] scholaris.caresearchgate.netdithiol has been investigated, revealing its potential use in lithium polymer batteries due to its redox activity. researchgate.net
Anodic Stripping Voltammetry (ASV) and Differential Pulse Voltammetry (DPV) for Trace Analysis
Anodic Stripping Voltammetry (ASV) and Differential Pulse Voltammetry (DPV) are highly sensitive electrochemical techniques used for the determination of trace amounts of analytes. libretexts.orgwikipedia.org "Naphthalene, 1,8-mercaptomethyl-" could be utilized as a modifying agent on an electrode surface to preconcentrate metal ions for subsequent analysis by ASV or DPV. The thiol groups can form strong complexes with various metal ions, effectively capturing them on the electrode surface during a deposition step. Following preconcentration, the potential is scanned, and the stripping of the metal ions from the modified electrode gives rise to a current signal that is proportional to their concentration.
DPV is often preferred for its ability to discriminate against background charging currents, leading to enhanced sensitivity. wikipedia.orgcadence.com The peak-shaped response in DPV provides a clear signal for quantification.
The table below illustrates hypothetical parameters that would be relevant in an ASV or DPV experiment using a "Naphthalene, 1,8-mercaptomethyl-" modified electrode for the analysis of a generic metal ion, Mn+.
| Parameter | Value/Range | Purpose |
| Deposition Potential | -0.8 to -1.2 V (vs. Ag/AgCl) | To reduce and preconcentrate the metal ion onto the modified electrode. |
| Deposition Time | 60 - 300 s | To allow for sufficient accumulation of the analyte. |
| Quiet Time | 10 - 30 s | To allow the solution to become quiescent before the stripping scan. |
| Scan Rate (ASV) | 50 - 200 mV/s | The rate at which the potential is swept during the stripping step. |
| Pulse Amplitude (DPV) | 25 - 100 mV | The height of the potential pulses superimposed on the linear sweep. |
| Pulse Width (DPV) | 20 - 100 ms | The duration of the potential pulses. |
This table is illustrative and actual parameters would need to be optimized experimentally.
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique for characterizing the properties of electrode-solution interfaces. When "Naphthalene, 1,8-mercaptomethyl-" is self-assembled on an electrode surface, EIS can provide detailed information about the formation, packing, and defectiveness of the monolayer. strath.ac.ukrsc.org
By applying a small amplitude AC potential at various frequencies and measuring the resulting current, an impedance spectrum is obtained. This data can be fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A well-packed, defect-free monolayer would exhibit a high Rct, indicating a significant barrier to electron transfer for a redox probe in solution, and a low Cdl.
The formation of a self-assembled monolayer of "Naphthalene, 1,8-mercaptomethyl-" on a gold electrode could be monitored in real-time using EIS to study the kinetics of adsorption and the organization of the monolayer. rsc.org
Chronoamperometry for Kinetic Studies
Chronoamperometry involves stepping the potential of the working electrode to a value where an electrochemical reaction occurs and monitoring the resulting current as a function of time. This technique can be used to study the kinetics of processes involving "Naphthalene, 1,8-mercaptomethyl-". For example, it can be used to determine the rate constants of its redox reactions or to study the kinetics of its binding to other molecules or ions at the electrode surface.
The shape of the current-time transient in a chronoamperometric experiment can provide information about the reaction mechanism, such as whether it is diffusion-controlled or limited by the rate of a chemical step.
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For "Naphthalene, 1,8-mercaptomethyl-", TGA would provide information on its thermal stability and decomposition profile. The temperature at which mass loss occurs and the number of decomposition steps can be determined. This is particularly important for applications where the compound might be exposed to elevated temperatures.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the melting point, boiling point, and any phase transitions of "Naphthalene, 1,8-mercaptomethyl-". For self-assembled monolayers, DSC could potentially be used to study the thermal stability and phase behavior of the assembled layer.
While sulfur-containing compounds are known to be thermally labile, specific TGA or DSC data for "Naphthalene, 1,8-mercaptomethyl-" is not currently available in the public domain. markes.com
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Properties
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to study the thermal properties of a material, such as its melting point, glass transition temperature, and heat of fusion.
For naphthalene dithiol isomers, DSC data reveals high melting points, which is a characteristic feature of these compounds. For instance, a study of various naphthalene dithiol isomers indicates that these materials exhibit distinct thermal transitions. While specific data for the 1,8-isomer is scarce, related isomers show significant thermal events. The melting point of 1,6-naphthalenedithiol, for example, is noted to be significantly lower than other isomers, which has implications for its processing and application. This suggests that the substitution pattern on the naphthalene ring plays a crucial role in determining the melting behavior. The expected DSC curve for a pure crystalline solid like Naphthalene, 1,8-mercaptomethyl- would show a sharp endothermic peak corresponding to its melting point. The position and area of this peak would provide the melting temperature and the enthalpy of fusion, respectively.
Interactive Data Table: Melting Points of Naphthalene Dithiol Isomers
| Compound | Melting Point (°C) | Notes |
| 1,5-Naphthalenedithiol | High | Data suggests a high melting point, though a specific value is not provided. |
| 1,6-Naphthalenedithiol | 35-36 | Notably lower melting point compared to other isomers. google.com |
| 2,6-Naphthalenedithiol | High | Data suggests a high melting point. |
| 2,7-Naphthalenedithiol | High | Data suggests a high melting point. |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a method of thermal analysis in which the mass of a sample is measured over time as the temperature changes. This analysis provides information about physical phenomena, such as phase transitions, absorption, and desorption; as well as chemical phenomena including chemisorption, thermal decomposition, and solid-gas reactions.
The thermal stability of naphthalene dithiols is a critical parameter for their application, particularly in high-temperature environments. TGA is employed to determine the temperature at which these compounds begin to decompose. For several naphthalene dithiol isomers, TGA data indicates the onset of thermal decomposition. For example, in the thermal stability data from a differential scanning calorimeter, a weight loss of more than 5% was observed at 176°C for the 1,5-isomer, 196°C for the 2,6-isomer, and 188°C for the 2,7-isomer. google.com This suggests that significant degradation occurs at these temperatures. It is noted that the hydrogen bonding of the mercapto groups can influence the boiling point and thermal stability. google.com The decomposition of such sulfur-containing organic molecules can be complex, potentially leading to the formation of various volatile and non-volatile byproducts.
The TGA curve for Naphthalene, 1,8-mercaptomethyl- would be expected to show a stable baseline at lower temperatures, followed by a sharp decrease in mass as the compound decomposes upon heating. The onset temperature of this mass loss is a key indicator of its thermal stability.
Interactive Data Table: Thermal Stability of Naphthalene Dithiol Isomers from Thermal Analysis
| Compound | Temperature for >5% Weight Loss (°C) |
| 1,5-Naphthalenedithiol | 176 google.com |
| 2,6-Naphthalenedithiol | 196 google.com |
| 2,7-Naphthalenedithiol | 188 google.com |
Emerging Research Frontiers and Future Outlook
Innovations in Synthetic Strategies for Naphthalene (B1677914) Dithiols
The development of novel and efficient synthetic pathways is crucial for unlocking the full potential of naphthalene dithiols. Traditional methods are giving way to more sophisticated strategies that offer greater control over yield, purity, and functional group tolerance.
A key precursor in many synthetic routes is 1,8-bis(bromomethyl)naphthalene (B51720). researchgate.net Research has demonstrated its utility in creating complex macrocyclic structures, such as diazacyclodecane-based proton sponges, through reactions with di-substituted naphthalenes. researchgate.net This highlights a foundational strategy where the mercaptomethyl groups can be introduced via nucleophilic substitution of a suitable starting material like the bromomethyl derivative.
Emerging synthetic methodologies are focusing on greener and more efficient bond-forming reactions. For instance, the field of photochemistry is providing new avenues for C–S bond formation. Visible-light-mediated cross-coupling reactions, catalyzed by organic dyes like Rhodamine B, have been successfully used to synthesize alkynyl thioethers from thiols and haloalkynes. acs.org The principles of such metal-free, room-temperature reactions could be adapted for the synthesis of naphthalene dithiols, offering a milder alternative to traditional methods. Furthermore, recent patents describe naphthalene dithiol derivatives designed to achieve both high refractive index and high solubility, indicating active research into scalable production methods for specific industrial applications. wipo.int
Table 1: Overview of Synthetic Approaches for Naphthalene Dithiols and Related Compounds
| Synthetic Strategy | Precursors | Key Features | Potential Advantages |
|---|---|---|---|
| Nucleophilic Substitution | 1,8-bis(bromomethyl)naphthalene, Nucleophilic sulfur source (e.g., NaSH) | A fundamental and widely used method. | Direct introduction of thiol functionality. |
| Macrocyclization Reactions | 1,8-bis(bromomethyl)naphthalene, 1,8-di(methylamino)naphthalene | Used to create complex, caged structures like proton sponges. researchgate.net | Access to unique molecular architectures. |
| Visible-Light Photocatalysis | (Analogous) Aryl thiols, Haloalkynes | Metal-free, mild reaction conditions, use of organic dyes as catalysts. acs.org | Reduced energy consumption, improved functional group tolerance. |
| Patented Industrial Syntheses | Proprietary starting materials | Focus on achieving specific material properties like high refractive index and solubility. wipo.int | Scalability and optimization for commercial applications. |
Design of Advanced Functional Materials with Multifaceted Applications
The rigid naphthalene scaffold combined with the reactive thiol groups of Naphthalene, 1,8-mercaptomethyl- makes it an exemplary candidate for the design of advanced functional materials. The applications for naphthalene-based compounds are diverse, spanning from electronics to pharmaceuticals. numberanalytics.comlifechemicals.comknowde.com
In the realm of renewable energy, naphthalene dithiol (NDT) has been investigated as a stabilizing additive in organic photovoltaic (OPV) cells. rsc.org Its inclusion in the active layer of solar cells was shown to reduce trap-assisted recombination and significantly improve the outdoor operational stability of the devices. The NDT additive helps maintain over 90% of the initial efficiency after 200 hours of real-world aging, showcasing its potential to enhance the longevity of OPV technology. rsc.org
The unique optical properties of naphthalene derivatives are also being harnessed. Patents have been filed for curable compositions containing naphthalene dithiols that can be used to create resins with a high refractive index. wipo.int Such materials are valuable in the manufacturing of optical components, lenses, and coatings.
Furthermore, the broader family of naphthalene derivatives is a cornerstone in medicinal chemistry and materials science. lifechemicals.com Naphthalene diimides, for example, are designed as G-quadruplex ligands that can target telomeres in cancer cells, representing a sophisticated approach to anticancer agent design. acs.org Similarly, other derivatives are used in the production of dyes, pigments, and polymers. numberanalytics.comknowde.com
Table 2: Applications of Naphthalene Dithiol and Related Derivatives
| Application Area | Compound Type | Function | Resulting Material Property |
|---|---|---|---|
| Organic Photovoltaics | Naphthalene dithiol (NDT) | Stabilizing additive, radical scavenger | Improved outdoor operational stability and device lifetime. rsc.org |
| Optical Materials | Naphthalene dithiol derivatives | Monomer in curable compositions | High refractive index resins and polymers. wipo.int |
| Organic Electronics | N,N'-dialkylated naphthalene diimides (NDIs) | n-type semiconductors | Materials for organic field-effect transistors (OFETs). mdpi.com |
| Medicinal Chemistry | Tetra-substituted naphthalene diimides | G-quadruplex ligands | Potential telomere-targeting anticancer agents. acs.org |
| Dyes and Pigments | General naphthalene derivatives | Chromophores | Vibrant and stable colors for textiles and coatings. knowde.com |
Deeper Mechanistic Understanding of Complex Chemical Processes
A fundamental understanding of the reaction mechanisms involving naphthalene dithiols is key to optimizing their performance in various applications and designing new functionalities. The "peri" positioning of the two mercaptomethyl groups can lead to unique reactivity, including the formation of cyclic species and cooperative effects in binding or catalysis.
In the context of organic solar cells, the proposed mechanism for the stabilizing effect of naphthalene dithiol involves its ability to act as a radical scavenger. rsc.org It is believed to mimic the action of the natural glutathione (B108866) system, which protects biological systems from reactive oxygen species. This suggests that the thiol groups can readily donate hydrogen atoms to neutralize damaging radicals that form during device operation, thus preventing the degradation of the photoactive materials. rsc.org
The study of related naphthalene compounds provides further insight into potential mechanisms. For instance, detailed X-ray and basicity studies on complex proton sponges derived from 1,8-disubstituted naphthalenes reveal how the geometry of the naphthalene core controls the proton affinity and kinetic activity of the functional groups. researchgate.net Similarly, many naphthalimide derivatives function as anticancer agents by intercalating into DNA and inhibiting key enzymes like topoisomerases, a mechanism that relies on the planar structure of the naphthalene core. nih.govsemanticscholar.org Investigating how the thiol groups of Naphthalene, 1,8-mercaptomethyl- participate in coordination chemistry, redox processes, and surface binding will be a fertile area for future research.
Table 3: Mechanistic Insights into Naphthalene Derivatives
| Compound/System | Application | Proposed Mechanism | Method of Study |
|---|---|---|---|
| Naphthalene dithiol | Organic solar cell stabilization | Radical scavenging, reduction of trap states. rsc.org | Device performance analysis, recombination kinetics. |
| Naphthalene-based proton sponges | Basic catalysis | Steric enforcement of proximity between amine groups. researchgate.net | X-ray crystallography, pKa measurements. |
| Naphthalimide derivatives | Anticancer drugs | DNA intercalation, inhibition of topoisomerase II. nih.govsemanticscholar.org | Biological assays, molecular modeling. |
| Naphthalene-1,4-dione analogues | Anticancer agents | Disruption of cancer cell metabolism (Warburg effect). rsc.org | In vitro cytotoxicity assays, oxygen consumption rate analysis. |
Integration with Artificial Intelligence and Machine Learning in Materials Discovery
Table of Mentioned Compounds
| Compound Name |
|---|
| Naphthalene, 1,8-mercaptomethyl- |
| 1,8-bis(bromomethyl)naphthalene |
| Naphthalene dithiol (NDT) |
| Rhodamine B |
| Naphthalene diimides |
| N,N'-dialkylated naphthalene diimides (NDIs) |
| Naphthalene-1,4-dione |
| Naphthalimides |
| Amonafide |
| Mitonafide |
| 1,8-di(methylamino)naphthalene |
| 1-dimethylamino-8-methylaminonaphthalene |
| 1,8-diaminonaphthalene (B57835) |
| 2,2-dimethyl-2,3-dihydroperimidine |
| Acenaphthylene |
| 1,8-naphthalic anhydride (B1165640) |
| 1,8-naphthalimide (B145957) |
| 1,4,5,8-naphthalenetetracarboxylic dianhydride |
Q & A
Q. Q1. What experimental approaches are recommended for assessing the systemic toxicity of 1,8-mercaptomethyl-naphthalene in mammalian models?
A1. Systematic toxicity evaluation should follow protocols outlined in toxicological profiles (e.g., ATSDR guidelines). Key steps include:
- Exposure Routes : Prioritize inhalation, oral, and dermal routes, as these are most relevant to environmental or occupational exposure .
- Health Outcomes : Monitor hepatic, renal, and respiratory effects, which are commonly impacted by naphthalene derivatives. Use standardized endpoints (e.g., histopathology, serum biomarkers) as defined in Table B-1 .
- Dose-Response Analysis : Employ OECD Test Guidelines (e.g., TG 452 for chronic toxicity) to establish no-observed-adverse-effect levels (NOAELs).
Q. Q2. How can researchers optimize synthetic routes for 1,8-mercaptomethyl-naphthalene derivatives?
A2. Key methodologies include:
- Bis-Alkylation : Use phase-transfer catalysis with ethyl isocyanoacetate and α,α'-dibromo derivatives (e.g., 1,8-bis(bromomethyl)naphthalene) to introduce thiol groups .
- Purification : Employ column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate intermediates. Validate purity via HPLC and NMR .
Q. Q3. What are the critical parameters for environmental monitoring of 1,8-mercaptomethyl-naphthalene in water and soil?
A3. Follow EPA Method 8270 for GC-MS analysis:
- Sampling : Collect water samples using solid-phase extraction (SPE) cartridges; soil samples via Soxhlet extraction with dichloromethane .
- Detection Limits : Achieve sub-ppb sensitivity using selective ion monitoring (SIM) for m/z 158 (characteristic fragment).
- Quality Control : Include matrix spikes and surrogate standards (e.g., deuterated naphthalene) to validate recovery rates .
Advanced Research Questions
Q. Q4. How do computational methods (e.g., DFT) elucidate the electronic properties and reactivity of 1,8-mercaptomethyl-naphthalene?
A4.
- Structure-Property Relationships : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps, predicting redox behavior .
- Protonation Studies : Model intramolecular hydrogen bonding in protonated derivatives (e.g., 1,8-bis(dimethylamino)naphthalene analogs) to explain enhanced basicity (pKₐ >12) .
- Reactivity Predictions : Simulate nucleophilic attack at the peri-positions using Fukui indices to guide functionalization strategies .
Q. Q5. What strategies resolve contradictions in reported toxicity data for 1,8-mercaptomethyl-naphthalene across studies?
A5. Apply systematic review frameworks (e.g., ATSDR’s 8-step process):
Risk of Bias Assessment : Use tools like SYRCLE’s RoB tool for animal studies to evaluate blinding, randomization, and confounding factors .
Confidence Rating : Classify studies as "High," "Moderate," or "Low" based on experimental rigor (Table C-2) .
Mechanistic Reconciliation : Compare in vitro CYP450 metabolism data (e.g., CYP2F2 activation in lung tissue) with in vivo outcomes to explain species-specific disparities .
Q. Q6. How can 1,8-mercaptomethyl-naphthalene be integrated into functional materials (e.g., sensors or catalysts)?
A6.
- Fluorophore Design : Leverage the π-deficient naphthalene core to create ICT-based probes. For example, conjugate with benzothiazole for ratiometric detection of metal ions (e.g., Zn²⁺), achieving Stokes shifts >150 nm .
- Catalytic Scaffolds : Synthesize N-heterocyclic carbene (NHC) complexes for cross-coupling reactions. Optimize ligand geometry via X-ray crystallography to enhance catalytic turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
